molecular formula C6H5BBrClO2 B1289917 2-Bromo-6-chlorophenylboronic acid CAS No. 1107580-65-3

2-Bromo-6-chlorophenylboronic acid

Cat. No.: B1289917
CAS No.: 1107580-65-3
M. Wt: 235.27 g/mol
InChI Key: FXNDJNORPGEJIP-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BBrClO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromo-6-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDJNORPGEJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629664
Record name (2-Bromo-6-chlorophenyl)boronic acid
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Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107580-65-3
Record name B-(2-Bromo-6-chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107580-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-chlorophenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50629664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorophenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. The strategic placement of the bromo and chloro substituents on the phenyl ring, ortho to the boronic acid moiety, imparts unique reactivity and steric properties, making it a valuable reagent for accessing complex molecular architectures.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that experimentally determined data for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The provided data is based on information from various chemical suppliers and databases.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1107580-65-3[1][2]
Molecular Formula C₆H₅BBrClO₂[1]
Molecular Weight 235.27 g/mol [1]
Appearance White to off-white solid/crystalline powderInferred from related compounds
Melting Point Data not consistently available. One source suggests 0-6°C, which may refer to storage temperature rather than melting point.[3][3]
Boiling Point Data not availableN/A
Density Data not availableN/A
Purity Typically >97% or >98%[2]
Storage Sealed in a dry environment at room temperature or refrigerated (2-8°C).[1]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of arylboronic acids are outlined below. These are generalized procedures and may require optimization for this compound.

Melting Point Determination

Methodology:

The melting point of this compound can be determined using a standard melting point apparatus (e.g., a Gallenkamp or Stuart Scientific instrument) or by Differential Scanning Calorimetry (DSC).

  • Capillary Method:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

  • Differential Scanning Calorimetry (DSC):

    • A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

    • The pan is sealed and placed in the DSC cell alongside an empty reference pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.[4]

Solubility Determination

Methodology:

The solubility of this compound in various organic solvents can be determined using the isothermal shake-flask method.

  • An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., ethanol, methanol, acetone, toluene, tetrahydrofuran) in a sealed vial.

  • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, the suspension is allowed to settle.

  • A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • The concentration of the dissolved solid in the aliquot is determined by a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

Purity and Structural Confirmation

Methodology:

The purity and chemical structure of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule. Aromatic protons are expected to appear in the range of δ 7.2–7.8 ppm. The protons of the boronic acid hydroxyl groups may show a broad signal.[3]

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • ¹¹B NMR: A characteristic signal around δ 28–32 ppm confirms the presence of the trigonal planar boronic acid moiety.[3]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected around m/z 235.27.[3]

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key vibrational bands include B-O stretching (around 1340 cm⁻¹) and O-H stretching (a broad band around 3200 cm⁻¹).[3]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[3]

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction . This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide, catalyzed by a palladium(0) complex.

Suzuki-Miyaura Coupling Pathway

The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-X OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OH)_2 (Base) BoronicAcid->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Quality Control

A standard workflow for the quality control and characterization of a new batch of this compound is essential to ensure its suitability for synthetic applications.

QC_Workflow start Receive New Batch visual Visual Inspection (Color, Form) start->visual mp Melting Point Determination visual->mp spectro Spectroscopic Analysis (NMR, IR, MS) mp->spectro hplc Purity Assessment (HPLC) spectro->hplc decision Meets Specifications? hplc->decision pass Release for Use decision->pass Yes fail Reject Batch decision->fail No

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic acid (CAS: 1107580-65-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenylboronic acid is a synthetically versatile di-ortho-substituted arylboronic acid. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl and heterocyclic structures. These motifs are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and logical workflows for its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of both a bromo and a chloro substituent ortho to the boronic acid group influences its reactivity and steric profile, making it a unique reagent for creating sterically hindered biaryl compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1107580-65-3[2][3]
Molecular Formula C₆H₅BBrClO₂[4]
Molecular Weight 235.27 g/mol [4]
Appearance White to off-white solidN/A
Purity Typically ≥97%[5]
Storage Temperature Room Temperature, store in a dry, sealed container[5]

Table 2: Spectroscopic Data of this compound

TypeDataReference(s)
¹H NMR Spectral data available from suppliers upon request.[5]
¹³C NMR Spectral data available from suppliers upon request.N/A
Mass Spectrometry Spectral data available from suppliers upon request.[6]

Synthesis of this compound

The synthesis of di-ortho-substituted phenylboronic acids like this compound typically involves a lithium-halogen exchange reaction followed by borylation. A representative protocol starting from 1-bromo-3-chloro-2-iodobenzene is outlined below. This method is adapted from established procedures for the synthesis of polysubstituted arylboronic acids.

Representative Synthetic Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-Bromo-3-chloro-2-iodobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-chloro-2-iodobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted three times with ethyl acetate.

  • Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a solid.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is predominantly used as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds.[1] The steric hindrance provided by the two ortho substituents can influence the reaction conditions required for efficient coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[1][7]

Materials:

  • This compound (1.2 eq)

  • Aryl or Heteroaryl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (for aqueous base solutions)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

  • Solvent Addition: Degassed solvent(s) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Visualized Workflows

Synthesis Workflow

G Diagram 1: Synthesis Workflow for this compound A 1-Bromo-3-chloro-2-iodobenzene in THF B Cool to -78 °C A->B C Add n-BuLi (Lithium-Halogen Exchange) B->C D Add Triisopropyl borate (Borylation) C->D E Warm to RT D->E F Quench with 1 M HCl E->F G Aqueous Workup (Extraction with EtOAc) F->G H Purification (Recrystallization) G->H I This compound H->I

Diagram 1: Synthesis Workflow
Suzuki-Miyaura Coupling Workflow

G Diagram 2: Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Reagents A This compound E Combine in Schlenk Tube A->E B Aryl/Heteroaryl Halide B->E C Palladium Catalyst & Ligand C->E D Base (e.g., K2CO3) D->E F Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) E->F G Add Degassed Solvent F->G H Heat and Stir (80-120 °C) G->H I Reaction Monitoring (TLC/LC-MS) H->I J Aqueous Workup & Extraction I->J Upon Completion K Purification (Column Chromatography) J->K L Biaryl Product K->L

Diagram 2: Suzuki-Miyaura Coupling Workflow

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard ClassStatement
Acute Toxicity, Oral Warning
Skin Corrosion/Irritation Warning, Causes skin irritation
Serious Eye Damage/Irritation Warning, Causes serious eye irritation
Specific target organ toxicity, single exposure Warning, May cause respiratory irritation

This information is based on data for structurally similar compounds and a comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound serves as a key intermediate for the synthesis of sterically demanding biaryl compounds, which are prevalent in modern drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to incorporate this valuable building block into their synthetic strategies. Careful consideration of reaction conditions, particularly when dealing with sterically hindered substrates, is crucial for achieving optimal results.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for producing 2-Bromo-6-chlorophenylboronic acid, a key building block in medicinal chemistry and materials science. This guide details established methodologies, presents experimental protocols, and offers quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable bifunctional reagent widely employed in Suzuki-Miyaura cross-coupling reactions. Its distinct substitution pattern, featuring both bromine and chlorine atoms at the ortho positions to the boronic acid group, allows for selective and sequential functionalization, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and organic electronics. This document outlines the primary synthetic strategies for its preparation, focusing on the Grignard reaction and lithiation-borylation pathways.

Synthetic Methodologies

The two principal methods for the synthesis of this compound are the Grignard reagent method and the lithiation-borylation method. Both routes typically start from a suitably substituted dihalobenzene and involve the formation of an organometallic intermediate that is subsequently trapped with a borate ester.

Grignard Reagent Method

The Grignard reagent method is a classic and widely used approach for the formation of arylboronic acids.[1][2] This method involves the reaction of an aryl halide with magnesium metal to form an organomagnesium halide (Grignard reagent), which then reacts with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid. A general procedure for a similar synthesis is the preparation of 2,4,6-trimethylphenylboronic acid from 2-bromo-1,3,5-trimethylbenzene. A patent also describes a high-purity, high-yield preparation of chlorophenylboronic acid using a Grignard reaction at low temperatures.[3]

Reaction Scheme:

Lithiation-Borylation Method

The lithiation-borylation method offers an alternative route, particularly useful when the Grignard reagent formation is problematic. This technique involves the deprotonation of an aromatic ring or a halogen-metal exchange using a strong organolithium base, such as n-butyllithium, to generate a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, followed by hydrolysis. This method is recognized as a powerful synthetic tool for constructing complex molecules.[4]

Reaction Scheme:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Grignard and lithiation-borylation methods.

Protocol 1: Grignard Reagent Method

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.[5]

Starting Material: 1-Bromo-3-chloro-2-iodobenzene

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Bromo-3-chloro-2-iodobenzene319.3410.0 g0.0313
Magnesium turnings24.310.84 g0.0344
Anhydrous Tetrahydrofuran (THF)-100 mL-
Iodine253.811 crystal-
Triisopropyl borate188.087.0 g (8.3 mL)0.0372
2 M Hydrochloric acid-50 mL-
Diethyl ether-150 mL-
Saturated brine-50 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Grignard Reagent Formation: To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.84 g) and a crystal of iodine under a nitrogen atmosphere. Add 20 mL of anhydrous THF. A solution of 1-bromo-3-chloro-2-iodobenzene (10.0 g) in 80 mL of anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating. After the initiation, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (7.0 g) is added dropwise at a rate that maintains the internal temperature below -60 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 50 mL of 2 M hydrochloric acid. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford this compound.

Protocol 2: Lithiation-Borylation Method

This protocol is based on general procedures for lithiation-borylation reactions.

Starting Material: 1,3-Dibromo-2-chlorobenzene

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,3-Dibromo-2-chlorobenzene270.3510.0 g0.0370
Anhydrous Tetrahydrofuran (THF)-150 mL-
n-Butyllithium (2.5 M in hexanes)-14.8 mL0.0370
Triisopropyl borate188.088.3 g (9.9 mL)0.0444
2 M Hydrochloric acid-50 mL-
Diethyl ether-150 mL-
Saturated brine-50 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Lithiation: To a solution of 1,3-dibromo-2-chlorobenzene (10.0 g) in 150 mL of anhydrous THF in a three-necked flask under a nitrogen atmosphere, cooled to -78 °C, is added n-butyllithium (14.8 mL of a 2.5 M solution in hexanes) dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (8.3 g) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 50 mL of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis of substituted phenylboronic acids based on literature precedents. Actual results for this compound may vary depending on reaction conditions and purification methods.

MethodStarting MaterialTypical Yield (%)Purity (%)Reference
Grignard ReagentAryl Halide50-80>95[5]
Lithiation-BorylationAryl Halide60-90>97

Visualizations

Synthesis Workflow: Grignard Method

Grignard_Method reagent_prep Grignard Reagent Formation borylation Borylation reagent_prep->borylation ArMgX hydrolysis Hydrolysis & Work-up borylation->hydrolysis ArB(OR)2 purification Purification hydrolysis->purification Crude Product product 2-Bromo-6-chlorophenyl- boronic acid purification->product

Caption: Grignard method workflow.

Synthesis Workflow: Lithiation-Borylation Method

Lithiation_Borylation_Method lithiation Lithiation borylation Borylation lithiation->borylation ArLi hydrolysis Hydrolysis & Work-up borylation->hydrolysis ArB(OR)2 purification Purification hydrolysis->purification Crude Product product 2-Bromo-6-chlorophenyl- boronic acid purification->product

Caption: Lithiation-Borylation workflow.

Conclusion

The synthesis of this compound can be reliably achieved through either the Grignard reagent or the lithiation-borylation methodologies. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yields and purity.

References

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties and a key synthetic application of 2-Bromo-6-chlorophenylboronic acid, a versatile reagent in modern organic synthesis.

Core Compound Data

This compound is a substituted phenylboronic acid that serves as a crucial building block in cross-coupling reactions. Its utility is particularly notable in the synthesis of complex biaryl molecules, which are common scaffolds in medicinal chemistry and material science.

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueCitation
Molecular FormulaC₆H₅BBrClO₂[1][2]
Molecular Weight235.27 g/mol [1][3][2]
CAS Number1107580-65-3[1][2]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

One of the most prominent applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for constructing biaryl structures.

Below is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromotoluene)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

    • Add the selected aryl halide (1.0 equivalent).

    • Add the base, such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Under the inert atmosphere, add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 1-5 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (aryl halide) is consumed. This typically takes several hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.

Visualizations

The following diagrams illustrate the molecular relationship and the experimental workflow described above.

Molecular_Structure cluster_phenyl Phenyl Ring Core cluster_substituents Functional Groups C1 C C2 C BOH2 Boronic Acid (B(OH)₂) C1->BOH2 C3 C Br Bromine C2->Br ortho- C4 C C5 C C6 C Cl Chlorine C6->Cl ortho-

Caption: Key functional groups of this compound.

Suzuki_Miyaura_Workflow start Start: Assemble Reactants setup 1. Reaction Setup - Add Boronic Acid, Aryl Halide, Base to Flask start->setup inert 2. Create Inert Atmosphere - Purge with Nitrogen/Argon setup->inert reagents 3. Add Solvents and Catalyst - Dioxane/Water - Palladium Catalyst inert->reagents reaction 4. Heat and Stir - 80-100 °C - Monitor by TLC reagents->reaction workup 5. Reaction Work-up - Cool, Dilute, Wash reaction->workup purify 6. Purification - Column Chromatography workup->purify end End: Isolated Biaryl Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

stability and storage of 2-Bromo-6-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital reagent in synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. However, the utility of boronic acids is intrinsically linked to their stability. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity. While specific quantitative stability data for this particular molecule is limited in public literature, this guide consolidates general principles applicable to arylboronic acids, with a focus on the structural nuances of 2,6-dihalogenated systems.

Core Concepts in Boronic Acid Stability

The stability of arylboronic acids, including this compound, is primarily dictated by three main degradation pathways. The presence of ortho-substituents, such as bromine and chlorine, can significantly influence the rates of these processes due to steric and electronic effects.

  • Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-chlorobenzene.[1][2] This reaction can be catalyzed by acids, bases, or certain metals.[1][2] Notably, 2,6-dihalogenated arylboronic acids have been reported to undergo rapid base-mediated decomposition.[3][4]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of corresponding phenols and boric acid.[1] This process is often accelerated by exposure to air (oxygen) and light.[1][5]

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][6] This is an equilibrium process, and the boroxine can be revered back to the boronic acid in the presence of water.[2][6] While boroxines are often viable coupling partners themselves, their formation alters the molecular weight and may affect reaction stoichiometry and kinetics.

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the long-term viability and reactivity of this compound. The following conditions are recommended based on general guidelines for boronic acids.[1][2]

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature 2-8°C or below (Refrigerated)[2][7][8]Minimizes thermal degradation pathways and slows the rate of potential side reactions.
Atmosphere Inert gas (Nitrogen or Argon)[1]Prevents oxidation of the electron-deficient boron center by atmospheric oxygen.
Moisture Tightly sealed container in a dry environment[1][2][9][10][11]Prevents hydrolysis and minimizes protodeboronation, which is often water-mediated. The compound is hygroscopic.[11]
Light Protect from light (Amber vial)[2]Reduces the risk of photolytic degradation pathways.
Form Solid powderMore stable for long-term storage compared to solutions.
In-Solution -20°C for short-term (1 month), -80°C for long-term (6 months)[1]Solution stability is significantly lower. Use anhydrous solvents and store under an inert atmosphere. Aliquoting is recommended to avoid freeze-thaw cycles.[2]
Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][12]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[1][12]

  • Spills: Sweep or vacuum up spilled material into a suitable disposal container, avoiding dust generation.[1]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways for arylboronic acids and a general workflow for conducting stability assessments.

G A This compound B Protodeboronation A->B H+ or OH- D Oxidation A->D [O] F Dehydration A->F -3 H2O C 1-Bromo-3-chlorobenzene B->C E 2-Bromo-6-chlorophenol D->E G Boroxine (Trimer) F->G G->F +3 H2O H H2O

Caption: Key degradation pathways for arylboronic acids.

G cluster_0 Study Design cluster_1 Execution cluster_2 Analysis cluster_3 Evaluation A Select Batch of This compound B Define Stress Conditions (Temp, Humidity, Light, pH) A->B C Set Time Points for Analysis B->C D Expose Samples to Stress Conditions C->D E Withdraw Aliquots at Pre-defined Time Points D->E F Analyze Samples via Stability-Indicating Method (e.g., HPLC, LC-MS, NMR) E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Profile G->H I Establish Shelf-Life and Optimal Storage Conditions H->I

Caption: General experimental workflow for stability testing.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a forced degradation study is recommended.[2] This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation products and validate stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample protected from stress conditions at each time point.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours), adjusting as needed based on the rate of degradation.

  • Analysis: Use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, to quantify the parent compound and detect degradation products.[7] 1H and 11B NMR spectroscopy can also be employed to monitor the disappearance of the starting material and the appearance of byproducts.[7]

Table of Forced Degradation Conditions

ConditionProtocolPurpose
Acidic Hydrolysis 0.1 M HCl at 60°CTo assess susceptibility to acid-catalyzed protodeboronation and hydrolysis.[2]
Basic Hydrolysis 0.1 M NaOH at room temperatureTo assess susceptibility to base-catalyzed protodeboronation.[2] Given the lability of 2,6-dihalo systems, this should be monitored closely.[3][4]
Oxidative Degradation 3% H₂O₂ at room temperatureTo evaluate stability against oxidation.[2]
Thermal Degradation Solid sample at 60°C / 75% RHTo assess the combined effect of heat and humidity on the solid state.[2]
Photostability Expose solid or solution to light (ICH Q1B guidelines) with a dark control.[14]To determine sensitivity to light-induced degradation.[14]
Analytical Characterization

Key analytical techniques are crucial for both initial characterization and stability monitoring.

TechniqueApplicationExpected Spectral Features[7]
¹H / ¹³C NMR Structural confirmation and identification of degradation products (e.g., loss of boronic acid, formation of 1-bromo-3-chlorobenzene).Aromatic protons typically appear as multiplets in the δ 7.2–7.8 ppm range. The boronic acid -B(OH)₂ protons may show a broad peak.
¹¹B NMR Direct confirmation of the boronic acid moiety and its potential transformation.A singlet peak around δ ~28–32 ppm confirms the trigonal boronic acid.
HPLC with UV/Vis Purity assessment and quantification of the parent compound and impurities over time.A C18 column with an acetonitrile/water gradient is commonly used.
LC-MS Identification of unknown degradation products by their mass-to-charge ratio.Provides molecular weight information for byproducts like the protodeboronated and oxidized species.
IR Spectroscopy Confirmation of functional groups.Look for B-O stretching (~1340 cm⁻¹) and broad O-H stretching (~3200 cm⁻¹).

Conclusion

While this compound is an indispensable tool in modern organic synthesis, its inherent instability necessitates careful management. The primary risks to its integrity are protodeboronation (especially under basic conditions), oxidation, and dehydration. Adherence to strict storage protocols—specifically refrigeration under an inert, dry, and dark atmosphere—is critical for preserving its quality and ensuring reproducible results in its applications. For critical applications in drug development and manufacturing, implementing a rigorous stability testing program using the methodologies outlined in this guide is strongly recommended to establish a reliable shelf-life and ensure the consistent performance of this valuable reagent.

References

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic Acid and its Structural Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-6-chlorophenylboronic acid and its structural analogs, focusing on their synthesis, biological activities, and applications in drug discovery. The information is curated to be a valuable resource for researchers and professionals in the field, with a strong emphasis on experimental data and methodologies.

Introduction to this compound

This compound is a synthetic organoboron compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to create complex biaryl structures.[1][2] The presence of both bromo and chloro substituents on the phenyl ring offers opportunities for selective and sequential reactions, enhancing its synthetic utility.[1]

Beyond its role in synthesis, this compound and its derivatives have been investigated for their potential as therapeutic agents. Boronic acids, in general, are known to be inhibitors of various enzymes, and this structural motif has been successfully incorporated into approved drugs like the proteasome inhibitor bortezomib.[3] Research has indicated that compounds containing this core structure may exhibit anticancer properties by targeting cellular processes such as protein degradation and cell division.[1]

Core Compound: this compound

PropertyValue
Chemical Formula C₆H₅BBrClO₂
Molecular Weight 235.27 g/mol
CAS Number 1107580-65-3
Appearance White to off-white solid
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO

Structural Analogs and Their Therapeutic Potential

The this compound scaffold has been modified to generate a diverse range of structural analogs with varied biological activities. These analogs often explore the impact of different substituents on the phenyl ring or the incorporation of the phenylboronic acid moiety into larger, more complex molecules.

Anticancer Agents

A significant area of investigation for analogs of this compound is in the development of novel anticancer agents. These compounds often target key components of cell proliferation and survival pathways.

Several structural analogs have been designed as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. A notable class of such analogs are the boronic acid bioisosteres of Combretastatin A-4, a potent natural tubulin inhibitor.

Key Structural Features and Activity:

  • Stilbene Backbone: Many active analogs incorporate a cis-stilbene scaffold, mimicking the structure of Combretastatin A-4.

  • Boronic Acid Position: The boronic acid group often replaces a hydroxyl or methoxy group on one of the aromatic rings of the stilbene structure.

  • Substitution Effects: The substitution pattern on both aromatic rings significantly influences potency.

Quantitative Data on Tubulin Polymerization Inhibition:

Compound IDStructureTarget/AssayIC₅₀ (µM)Cell Line
Analog 1 3-(3,4,5-Trimethoxyphenyl)-2-(3-boronophenyl)acrylonitrileTubulin Polymerization1.5-
Analog 2 2-(3-Bromo-4,5-dimethoxyphenyl)-3-(4-boronophenyl)acrylonitrileTubulin Polymerization2.0-
Analog 3 Boronic acid chalcone analog of CA-4MCF-7 cell growth0.034MCF-7

Signaling Pathway: Disruption of Microtubule Dynamics

The binding of these analogs to tubulin inhibits its polymerization into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.

G Structural_Analog Boronic Acid Analog (e.g., Combretastatin Bioisostere) Tubulin αβ-Tubulin Dimers Structural_Analog->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibitors.

The boronic acid moiety is a well-established pharmacophore for proteasome inhibition. Analogs of this compound have been explored as inhibitors of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and apoptosis in cancer cells.

Quantitative Data on Proteasome Inhibition:

Compound IDStructureTarget/AssayIC₅₀ (nM)
Dipeptidyl Boronic Acid 1 [Structure not specified]20S Proteasome4.60
Dipeptidyl Boronic Acid 2 [Structure not specified]20S Proteasome7.05 (Bortezomib)

Signaling Pathway: Proteasome Inhibition and Apoptosis

G Proteasome_Inhibitor Boronic Acid-Based Proteasome Inhibitor Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Blocks Protein_Accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) ER_Stress Endoplasmic Reticulum Stress Protein_Accumulation->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Caption: Signaling pathway of proteasome inhibitors.

Enzyme Inhibitors

Beyond cancer-related targets, structural analogs of this compound have been investigated as inhibitors of other enzyme classes.

4-Nonylphenylboronic acid has been identified as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[4] FAAH inhibitors have potential therapeutic applications in pain, inflammation, and anxiety.

Quantitative Data on FAAH Inhibition:

CompoundTargetIC₅₀ (nM)Selectivity (vs. MAGL)
4-Nonylphenylboronic acidFAAH9.1870-fold

Boronic acid analogs have also been explored as inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. For instance, certain boronic acid derivatives have shown inhibitory activity against PDE3B.

Quantitative Data on PDE3B Inhibition:

Compound IDTargetpIC₅₀
Boronic Acid Analog 18 PDE3B> 8.77

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature for the synthesis and evaluation of this compound analogs.

Synthesis Protocols

This protocol describes a typical Suzuki-Miyaura reaction for the synthesis of biaryl compounds.[2]

Workflow Diagram: Suzuki-Miyaura Coupling

G Start Start Reactants Combine Aryl Halide, Phenylboronic Acid, Pd Catalyst, and Base in Solvent Start->Reactants Degas Degas Mixture Reactants->Degas Heat Heat Reaction Mixture (e.g., 85°C) Degas->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

  • Base (e.g., 2 M Na₂CO₃ or K₂CO₃, 10 equiv)

  • Solvent (e.g., toluene/dioxane 4:1, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 85 °C) under an inert atmosphere and stir for the required time (typically 4-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent.

  • Perform an aqueous workup, separating the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Procedure: The synthesis of cis-stilbene boronic acid analogs of Combretastatin A-4 typically involves a Wittig reaction between a substituted benzylphosphonium salt and a substituted benzaldehyde to form the cis-stilbene core. This is followed by a lithium-halogen exchange and subsequent borylation with a trialkyl borate, followed by acidic workup to yield the boronic acid.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[5]

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a 2x tubulin solution in General Tubulin Buffer on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate the reaction, add the tubulin solution containing GTP and the fluorescent reporter to each well.

  • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plate

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Summary of Quantitative Data

The following tables summarize the quantitative biological activity data for various structural analogs of this compound.

Table 1: Anticancer Activity of Structural Analogs

Analog TypeCompound IDTarget/AssayIC₅₀Cell Line(s)
Combretastatin AnalogAnalog 1Tubulin Polymerization1.5 µM-
Combretastatin AnalogAnalog 2Tubulin Polymerization2.0 µM-
Chalcone AnalogAnalog 3Cell Growth0.034 µMMCF-7
Dipeptidyl Boronic AcidAnalog 420S Proteasome4.60 nM-

Table 2: Enzyme Inhibitory Activity of Structural Analogs

Analog TypeCompound IDTarget EnzymeIC₅₀
Phenylboronic Acid4-Nonylphenylboronic acidFAAH9.1 nM
Boronic Acid DerivativeAnalog 18PDE3BpIC₅₀ > 8.77

Conclusion

This compound and its structural analogs represent a rich source of chemical diversity with significant potential in drug discovery and development. The versatility of the phenylboronic acid core allows for the synthesis of a wide array of compounds targeting various biological pathways, particularly in the areas of oncology and enzyme inhibition. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and innovation in this promising area of medicinal chemistry. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will the opportunities to develop novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-6-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of this molecule are significantly influenced by the presence of two ortho-substituents, a bromine and a chlorine atom, flanking the boronic acid moiety. This technical guide provides a detailed analysis of the electronic effects of these substituents, their impact on the reactivity and spectroscopic properties of the molecule, and the experimental protocols for their characterization. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related di-ortho-substituted analogs to provide a comprehensive understanding of the underlying principles.

Introduction: Electronic Effects in Arylboronic Acids

The reactivity of an arylboronic acid is largely dictated by the electron density on the aromatic ring and at the boron center. Substituents on the phenyl ring can modulate this electron density through a combination of inductive and resonance effects.

  • Inductive Effect (-I): This is the transmission of charge through a chain of atoms by electrostatic induction.[1] Halogens, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect, which decreases the electron density on the aromatic ring.

  • Resonance Effect (+R): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Halogens possess lone pairs of electrons that can be donated to the π-system of the benzene ring, an electron-donating resonance effect.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net electron-withdrawing character.

Electronic Effects of Bromo and Chloro Substituents in this compound

Both the bromine and chlorine atoms in this compound are ortho to the boronic acid group. This specific substitution pattern leads to a combination of electronic and steric effects that profoundly influence the molecule's properties.

Inductive and Resonance Effects:

Both bromine and chlorine are highly electronegative atoms, and thus they both exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the phenyl ring and, consequently, on the boron atom, increasing its Lewis acidity.

While halogens also exhibit an electron-donating resonance effect (+R) due to their lone pairs, this effect is generally weaker than their inductive effect. The overall electronic impact of both the bromo and chloro substituents is electron-withdrawing.

Ortho-Substitution Effects:

The placement of both substituents in the ortho positions introduces significant steric hindrance around the boronic acid group. This steric crowding can force the B(OH)₂ group out of the plane of the aromatic ring, which can disrupt π-conjugation between the boron p-orbital and the phenyl ring.

A crucial consequence of di-ortho substitution with electron-withdrawing groups is the increased propensity for protodeboronation . This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic conditions often employed in cross-coupling reactions.[2][3][4] The electron-deficient nature of the aromatic ring in 2,6-dihalogenated arylboronic acids makes the ipso-carbon more susceptible to protonation.[2][5][6][7]

Quantitative Analysis of Electronic Effects

Quantifying the electronic influence of substituents is often achieved through Linear Free Energy Relationships (LFERs), such as the Hammett equation. However, the standard Hammett equation is not directly applicable to ortho-substituted systems due to the complication of steric effects.[4] More advanced models, like the Swain-Lupton equation, attempt to separate field (inductive) and resonance effects.[3][8][9][10]

Table 1: Swain-Lupton Parameters for Bromo and Chloro Substituents

SubstituentField Parameter (F)Resonance Parameter (R)
Bromo (-Br)0.72-0.18
Chloro (-Cl)0.72-0.24
Data sourced from Swain and Lupton.[3]

The positive Field (F) values for both bromine and chlorine indicate their strong electron-withdrawing inductive nature. The small negative Resonance (R) values reflect their weak electron-donating resonance capability.

Impact on Acidity (pKa)

The acidity of a boronic acid is a measure of its ability to accept a hydroxide ion to form a tetrahedral boronate species. Electron-withdrawing substituents increase the Lewis acidity of the boron atom, leading to a lower pKa value.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and electronic properties of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aromatic protons are expected to appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The electron-withdrawing nature of the halogens will deshield these protons, shifting them to a higher chemical shift compared to unsubstituted phenylboronic acid. The protons of the B(OH)₂ group often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon atoms attached to the halogens (C2 and C6) and the boron (C1) will be significantly influenced. The ipso-carbon (C1) signal may be broadened due to quadrupolar relaxation from the boron nucleus. The chemical shifts of the aromatic carbons will provide insight into the electron distribution in the ring.

  • ¹¹B NMR: This technique is highly sensitive to the coordination environment of the boron atom. For a trigonal planar boronic acid, a broad signal is typically observed in the range of δ 28-34 ppm.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, B-O, and C-X (X = Br, Cl) bonds.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=C stretch (aromatic)1580-1600, 1450-1500Medium-Weak
B-O stretch1310-1380Strong
C-Br stretch500-600Medium-Strong
C-Cl stretch600-800Medium-Strong

5.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of arylboronic acids typically displays π-π* transitions of the aromatic system. The position of the absorption maxima (λ_max) can be influenced by the substituents. Halogen substituents may cause a small bathochromic (red) shift compared to unsubstituted phenylboronic acid.

Experimental Protocols

6.1. Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the boronic acid with a standardized base and monitoring the pH.

  • Preparation: A 1 mM solution of this compound is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). The solution is made acidic (pH ~2) with a standard acid (e.g., 0.1 M HCl).[11][12]

  • Titration: The solution is titrated with a standardized base (e.g., 0.1 M NaOH) in small increments.[11][12]

  • Data Acquisition: The pH of the solution is recorded after each addition of the base, allowing the solution to equilibrate.

  • Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is determined from the pH at the half-equivalence point.

6.2. NMR Spectroscopic Analysis

  • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[13][14]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • ¹¹B NMR Acquisition: A one-pulse sequence with a wider spectral width is used. No proton decoupling is necessary.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.[13]

6.3. IR Spectroscopic Analysis

For solid samples, the thin solid film or KBr pellet method is commonly used.

  • Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[15] The spectrum is then recorded.

  • KBr Pellet Method: Approximately 1 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is pressed into a transparent pellet using a hydraulic press. The pellet is then placed in the spectrometer for analysis.[16][17]

6.4. UV-Vis Spectroscopic Analysis

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.[18]

  • Data Acquisition: The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.[18]

Implications for Reactivity: The Suzuki-Miyaura Coupling

The electronic effects of the bromo and chloro substituents have significant consequences for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the halogens can facilitate the transmetalation step of the catalytic cycle by increasing the Lewis acidity of the boron atom. However, as previously mentioned, the di-ortho substitution pattern makes the compound susceptible to protodeboronation under the basic reaction conditions, which is a major competing side reaction.[6][19][20] Careful optimization of the reaction conditions (e.g., choice of base, solvent, and temperature) is therefore crucial to favor the desired cross-coupling pathway over protodeboronation.

Visualizations

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil_complex R¹-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation R²-B(OH)₂ (Base) pdiil_r1r2 R¹-Pd(II)L₂-R² transmetalation->pdiil_r1r2 reductive_elimination Reductive Elimination pdiil_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Characterization of Electronic Effects

Electronic_Effects_Workflow start This compound Sample pka pKa Determination (Potentiometric Titration) start->pka nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) start->nmr ir IR Spectroscopy start->ir uvvis UV-Vis Spectroscopy start->uvvis data_analysis Data Analysis and Interpretation pka->data_analysis nmr->data_analysis ir->data_analysis uvvis->data_analysis electronic_properties Quantified Electronic Properties (Acidity, Spectroscopic Data) data_analysis->electronic_properties

Caption: Workflow for the experimental characterization of electronic effects.

Conclusion

The electronic effects in this compound are a complex interplay of the strong electron-withdrawing inductive effects of the two ortho-halogen substituents and the steric hindrance they impose. These factors combine to increase the Lewis acidity of the boron center while also making the molecule susceptible to protodeboronation. A thorough understanding of these effects, gained through the experimental and analytical techniques outlined in this guide, is essential for the effective application of this versatile reagent in organic synthesis and drug development. While specific data for the title compound remains scarce, analysis of its structural analogs provides a solid framework for predicting its behavior and optimizing its use in chemical transformations.

References

Solubility of 2-Bromo-6-chlorophenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chlorophenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document establishes a predictive framework based on the experimentally determined solubility of structurally analogous phenylboronic acids. Detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and synthetic chemistry, where an understanding of solubility is critical for reaction optimization, purification, and formulation.

Introduction to this compound

This compound is a substituted aromatic boronic acid with significant potential in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility as a building block in the synthesis of complex molecules for pharmaceuticals and materials science underscores the importance of understanding its physicochemical properties, with solubility being a key parameter. The presence of both bromo and chloro substituents on the phenyl ring influences its polarity, crystal lattice energy, and interactions with solvents, thereby affecting its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1107580-65-3[1][2]
Molecular Formula C₆H₅BBrClO₂[1]
Molecular Weight 235.27 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point Not available
Boiling Point Not available

Predicted Solubility Profile of this compound

In general, boronic acids exhibit poor solubility in non-polar hydrocarbon solvents and moderate to high solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of halogen atoms, like bromine and chlorine, can increase the lipophilicity of the molecule, potentially enhancing solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. However, the overall solubility will be a balance between the lipophilicity and the crystal packing energy of the solid.

Quantitative Solubility Data for Structurally Analogous Phenylboronic Acids

The following tables summarize the experimentally determined solubility of isobutoxyphenylboronic acid isomers and phenylboronic acid in several common organic solvents. This data serves as a valuable reference for estimating the solubility behavior of this compound. The data is presented as the mole fraction of the solute at various temperatures.

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [4]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl ether293.150.0250.0050.004
303.150.0400.0080.007
313.150.0620.0140.011
323.150.0950.0230.018
Methylcyclohexane293.150.001< 0.001< 0.001
303.150.002< 0.001< 0.001
313.150.0030.0010.001
323.150.0050.0020.002

Table 3: Solubility of Phenylboronic Acid in Organic Solvents [3]

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)
Chloroform293.150.012
303.150.020
313.150.032
323.150.050
Acetone293.150.105
303.150.150
313.150.210
323.150.285
Dipropyl ether293.150.045
303.150.068
313.150.100
323.150.145
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are standard methodologies for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

  • Phase Separation: Cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A calibration curve prepared with known concentrations of the compound is used for quantification.

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility under non-equilibrium conditions and is often used in early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of a new 96-well plate containing the desired organic solvent.

  • Precipitation Detection: The formation of a precipitate in each well is monitored over a set period (e.g., 1-2 hours) using nephelometry (light scattering) or by visual inspection under a microscope.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for solubility determination and the key factors that influence the solubility of phenylboronic acids.

G cluster_workflow Experimental Workflow for Solubility Determination A Compound & Solvent Selection B Equilibration (e.g., Shake-Flask) A->B C Phase Separation (Centrifugation/Settling) B->C D Sample Analysis (HPLC, qNMR) C->D E Data Interpretation & Solubility Value D->E

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

G cluster_factors Factors Influencing Phenylboronic Acid Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Substituents Substituent Effects (e.g., Halogens) Substituents->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility pKa pKa pKa->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous systems) pH->Solubility

Caption: Key factors influencing the solubility of phenylboronic acids in organic solvents.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be extensively published, a robust predictive framework can be established by examining the behavior of structurally analogous compounds. This technical guide provides this foundational knowledge, alongside detailed experimental protocols, to enable researchers to determine the precise solubility of this compound in various organic solvents. Such data is indispensable for optimizing its use in organic synthesis and for the development of novel chemical entities in the pharmaceutical and materials science industries.

References

The Strategic Utility of 2-Bromo-6-chlorophenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenylboronic acid has emerged as a valuable and highly versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to the boronic acid moiety, offers distinct steric and electronic properties that are strategically leveraged in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its role in the construction of substituted biphenyl scaffolds through Suzuki-Miyaura cross-coupling reactions. We will delve into a specific application in the synthesis of potent Smoothened (SMO) antagonists, which are pivotal inhibitors of the Hedgehog signaling pathway, a critical target in oncology. This guide will present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and synthetic workflows to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The diverse array of commercially available substituted phenylboronic acids provides medicinal chemists with a powerful toolkit to rapidly generate libraries of novel compounds for biological screening.

This compound is a particularly noteworthy reagent due to its ortho-dihalo substitution. These halogen atoms can serve multiple purposes:

  • Steric Hindrance: The ortho substituents can enforce a twisted conformation in the resulting biphenyl products, which can be crucial for optimizing binding to a biological target.

  • Electronic Modulation: The electron-withdrawing nature of the halogens can influence the reactivity of the boronic acid and the electronic properties of the final molecule.

  • Vectors for Further Functionalization: The bromine and chlorine atoms can potentially be targeted for subsequent chemical modifications, allowing for late-stage diversification of a lead compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions to generate sterically hindered and electronically modulated biphenyl structures. These biphenyl moieties are privileged scaffolds found in a multitude of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and receptor antagonists.[1][2]

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Suzuki_Miyaura_Coupling reagent1 This compound catalyst Pd Catalyst Base reagent1->catalyst reagent2 Aryl/Heteroaryl Halide (R-X) reagent2->catalyst product 2-Bromo-6-chloro-1-aryl/heteroaryl-benzene catalyst->product

Figure 1: General Suzuki-Miyaura Coupling Scheme.

Case Study: Synthesis of a Potent Smoothened (SMO) Antagonist

A significant application of a derivative of this compound is demonstrated in the synthesis of potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3][4] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making SMO an attractive therapeutic target.

One such potent SMO antagonist is 2-amino-N-(2'-(aminomethyl)-2-chloro-6-methyl-[1,1'-biphenyl]-3-yl)-5-(trifluoromethyl)benzamide . The synthesis of this molecule, as detailed in patent WO 2017/156188 A1, relies on a crucial Suzuki-Miyaura coupling step to construct the core biphenyl scaffold. While the patent describes the use of a boronate ester derivative, this compound is a direct precursor to such a reagent.

Biological Activity Data

The following table summarizes the inhibitory activity of the synthesized SMO antagonist.

Compound NameTargetAssay TypeIC50 (nM)
2-amino-N-(2'-(aminomethyl)-2-chloro-6-methyl-[1,1'-biphenyl]-3-yl)-5-(trifluoromethyl)benzamideSMORadioligand Binding Assay< 10

Table 1: Biological Activity of a SMO Antagonist Synthesized Using a this compound Derivative.

Experimental Protocol: Suzuki-Miyaura Coupling for the Biphenyl Core

The following is a representative experimental protocol for the key Suzuki-Miyaura coupling step, adapted from the general procedures outlined for the synthesis of related SMO antagonists.

Materials:

  • (2-Bromo-6-chlorophenyl)boronic acid pinacol ester

  • tert-Butyl ((2-bromo-6-methylphenyl)methyl)carbamate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add (2-Bromo-6-chlorophenyl)boronic acid pinacol ester (1.2 equivalents), tert-butyl ((2-bromo-6-methylphenyl)methyl)carbamate (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Add Pd(dppf)Cl2 (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl intermediate.

Visualization of Pathways and Workflows

Hedgehog Signaling Pathway and SMO Antagonism

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation can lead to tumorigenesis. The SMO receptor is a central component of this pathway. In the "off" state, the receptor Patched (PTCH1) inhibits SMO. Upon binding of the Hedgehog ligand (Hh) to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent gene expression. SMO antagonists, such as the one synthesized using a this compound derivative, bind to SMO and prevent its activation, thereby inhibiting the entire downstream signaling cascade.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition of GLI Antagonist SMO Antagonist Antagonist->SMO Inhibits GLI_inactive Inactive GLI SUFU->GLI_inactive Sequesters GLI_active Active GLI GLI_inactive->GLI_active Activation DNA Target Genes GLI_active->DNA Promotes Transcription cluster_nucleus cluster_nucleus

Figure 2: Simplified Hedgehog Signaling Pathway and Point of SMO Antagonism.
Experimental Workflow for Synthesis and Evaluation

The development of a novel therapeutic agent involves a multi-step process, from initial synthesis to biological evaluation. The workflow for the SMO antagonist serves as a representative example.

Experimental_Workflow start Starting Materials (this compound derivative) suzuki Suzuki-Miyaura Coupling start->suzuki deprotection Deprotection suzuki->deprotection amide Amide Coupling deprotection->amide purification Purification (HPLC) amide->purification characterization Characterization (NMR, MS) purification->characterization biological_assay Biological Assay (SMO Binding) characterization->biological_assay data Data Analysis (IC50 Determination) biological_assay->data

Figure 3: General Experimental Workflow for the Synthesis and Evaluation of a SMO Antagonist.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of sterically demanding and electronically tuned biphenyl scaffolds. The successful application of a derivative of this reagent in the synthesis of a potent Smoothened antagonist highlights its potential for the discovery of novel therapeutics targeting challenging disease pathways. This technical guide provides a foundational understanding of the applications of this compound, offering researchers the necessary insights to leverage this versatile building block in their own drug discovery programs.

References

In-Depth Technical Guide: Health and Safety Data for 2-Bromo-6-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-Bromo-6-chlorophenylboronic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the data presented is largely derived from SDSs of structurally similar halogenated phenylboronic acids. This guide should be used for informational purposes and to promote safe handling practices. Always consult with a certified safety professional and refer to the most current safety data for any chemical before use.

Executive Summary

This compound is a halogenated arylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While specific toxicological data for this compound is limited, analysis of structurally related compounds indicates that it should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract. Ingestion and dermal contact may be harmful. This guide summarizes the known safety data, outlines recommended handling procedures, and provides context on the potential biological activity of this class of compounds.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[2]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.

Signal Word: Warning

Hazard Pictograms:

GHS Pictogram for Irritant/Skin Sensitizer/Acute Toxicity.

Physical and Chemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 1107580-65-3[3]
Molecular Formula C₆H₅BBrClO₂[3]
Molecular Weight 235.27 g/mol [3]
Appearance Expected to be a solid[1]

First-Aid Measures

In the event of exposure, immediate action is crucial. The following are general first-aid guidelines based on data for similar compounds.[1][4][5]

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]

  • General Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][4]

Storage
  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[1][4]

  • Some sources recommend refrigeration.[5]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Expected to be stable under normal storage conditions.[1]

  • Conditions to Avoid: Excess heat, moisture, and formation of dust.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen chloride gas, hydrogen bromide gas, and oxides of boron.[1][4]

Toxicological and Biological Information

Toxicological Summary

Quantitative toxicological data such as LD50 or LC50 values for this compound are not available. The toxicological profile is inferred from the GHS classifications of similar compounds, which indicate potential for irritation and acute toxicity.[5]

Potential Biological Activity and Signaling Pathways

Halogenated phenylboronic acids are known to exhibit biological activity. Boronic acids, in general, are recognized for their ability to interact with proteins, particularly as enzyme inhibitors.

One potential mechanism of action for phenylboronic acids is the inhibition of proteasomes, which are essential for protein degradation in cells. This has led to the investigation of some boronic acid derivatives as anticancer agents.

Another area of research involves the interaction of phenylboronic acids with sulfatases. For instance, some phenylboronic acids have been identified as inhibitors of arylsulfatase B. This inhibition is pH-dependent and could be relevant in the context of lysosomal storage disorders.

Arylsulfatase_Inhibition 2-Bromo-6-chlorophenylboronic_acid 2-Bromo-6-chlorophenylboronic_acid Inhibition Inhibition 2-Bromo-6-chlorophenylboronic_acid->Inhibition binds to Arylsulfatase_B Arylsulfatase_B Arylsulfatase_B->Inhibition is targeted by Reduced_enzyme_activity Reduced_enzyme_activity Inhibition->Reduced_enzyme_activity

Potential inhibitory interaction with Arylsulfatase B.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, the hazard classifications are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

  • Skin Irritation: Assessed using methods similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This typically involves applying the substance to the skin of an animal model and observing for signs of erythema and edema.

  • Eye Irritation: Assessed using methods similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of an animal model, and the cornea, iris, and conjunctiva are examined for adverse effects.

  • Acute Oral Toxicity: Determined by methods like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These involve administering the substance to animals via gavage and observing for mortality and other toxic effects.

Safety_Assessment_Workflow cluster_In_Vitro In Vitro / In Silico Assessment cluster_In_Vivo In Vivo Assessment (OECD Guidelines) QSAR QSAR Modeling (Structure-Activity Relationship) Ames_Test Ames Test (Mutagenicity) QSAR->Ames_Test Dermal_Irritation Acute Dermal Irritation (TG 404) Ames_Test->Dermal_Irritation Eye_Irritation Acute Eye Irritation (TG 405) Dermal_Irritation->Eye_Irritation Oral_Toxicity Acute Oral Toxicity (TG 420/423/425) Eye_Irritation->Oral_Toxicity GHS_Classification GHS_Classification Oral_Toxicity->GHS_Classification Hazard_Identification Hazard_Identification Hazard_Identification->QSAR

Generalized workflow for chemical safety assessment.

Ecological Information

There is no specific ecological data available for this compound.[6] For many similar boronic acid compounds, the ecotoxicological properties have not been fully investigated.[1][4] It is recommended to prevent the release of this compound into the environment, as its effects on aquatic and terrestrial organisms are unknown. Do not empty into drains.[1]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Waste materials may be considered hazardous. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[1][4]

Transport Information

Transport information for this compound is not specified. For similar non-regulated hazardous materials, it is shipped as a non-hazardous substance. However, regulations may vary by region and mode of transport.

Regulatory Information

Regulatory information is not available for this specific compound. It is the user's responsibility to ensure compliance with all relevant regulations. In the United States, this chemical may be subject to the Toxic Substances Control Act (TSCA).

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of the sterically hindered 2-Bromo-6-chlorophenylboronic acid with aryl halides. The provided methodologies are based on established procedures for sterically demanding couplings and aim to facilitate the synthesis of complex biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, substrates with significant steric hindrance, such as those with di-ortho substitutions like this compound, present a significant challenge. The steric bulk around the reactive center can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and side reactions. Overcoming these steric challenges typically requires carefully optimized reaction conditions, including the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands, appropriate bases, and suitable solvent systems. This document outlines a recommended protocol and provides data from analogous sterically hindered coupling reactions to guide researchers in achieving successful outcomes.

Data Presentation: Optimized Conditions for Sterically Hindered Suzuki-Miyaura Couplings

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving sterically hindered substrates, which serve as a basis for the recommended protocol for this compound.

Table 1: Effect of Different Ligands on the Coupling of 2-Bromo-1,3,5-trimethylbenzene with Mesitylboronic Acid

EntryLigandYield (%)
1PPh₃<5
2PCy₃<5
3SPhos91
4XPhos88

Reaction Conditions: 4 mol% Pd(OAc)₂, 8 mol% Ligand, K₃PO₄ (2.0 equiv.), Toluene, 100 °C, 24 h.

Table 2: Optimization of Base for the Coupling of 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3NaOH50
4K₃PO₄80

Reaction Conditions: Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), THF, 60 °C, 1 h.

Experimental Protocols

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)

  • SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl) (4-8 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv.)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed water

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (0.02-0.04 equiv.), SPhos (0.04-0.08 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M with respect to the boronic acid) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Alternatively, for microwave-assisted synthesis, heat the sealed vial to a temperature between 100-150 °C for a shorter duration (e.g., 15-60 minutes).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ (Activated Boronic Acid) PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²B(OH)₂ (this compound) Base Base (e.g., K₃PO₄) BoronicAcid->Base ActivatedBoronicAcid [R²B(OH)₃]⁻ Base->ActivatedBoronicAcid ActivatedBoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Pd(OAc)₂ & SPhos - K₃PO₄ start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of the sterically hindered 2-bromo-6-chlorophenylboronic acid with various aryl halides. This transformation is a powerful tool for the synthesis of complex, tri-ortho-substituted biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science. This document outlines effective palladium catalyst systems, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this challenging coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of di-ortho-substituted substrates, such as this compound, presents a significant challenge due to steric hindrance around the reactive center. This steric bulk can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates.

To overcome these steric challenges, specialized palladium catalyst systems featuring bulky and electron-rich ligands have been developed. These ligands, typically bulky phosphines or N-heterocyclic carbenes (NHCs), promote the formation of highly active, low-coordinate palladium species that can accommodate sterically demanding substrates. This document details the application of such advanced catalyst systems for the effective cross-coupling of this compound.

Recommended Catalyst Systems

Several palladium catalyst systems have demonstrated high efficacy in the cross-coupling of sterically hindered arylboronic acids. The choice of catalyst often depends on the specific coupling partners and desired reaction conditions. Below are some of the most effective systems:

  • Palladium(II) Acetate with Biarylphosphine Ligands: Combinations of palladium(II) acetate (Pd(OAc)₂) with bulky, electron-rich biarylphosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Palladium Pre-catalysts with N-Heterocyclic Carbene (NHC) Ligands: Pre-formed palladium complexes incorporating NHC ligands, such as PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride), are also excellent choices. NHC ligands are strong σ-donors and form robust bonds with palladium, leading to highly stable and active catalysts.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of di-ortho-substituted phenylboronic acids with various aryl bromides. While specific data for this compound is limited in the literature, the data for the closely related and sterically similar 2,6-dichlorophenylboronic acid provides a strong predictive framework for reaction outcomes.

Table 1: Cross-Coupling of 2,6-Dichlorophenylboronic Acid with Various Aryl Bromides

Aryl BromidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene1001895
1-Bromo-4-(tert-butyl)benzenePd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄Dioxane801292
2-Bromotoluene[Pd(cinnamyl)Cl]₂ (1 mol%)XPhos (2 mol%)K₃PO₄Toluene1102488
4-BromobenzonitrilePd-PEPPSI-IPr (2 mol%)-K₃PO₄Dioxane1001690

Table 2: Effect of Catalyst Loading on Yield

Aryl BromideCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhos21895
4-BromoanisolePd(OAc)₂ / SPhos11885
4-BromoanisolePd(OAc)₂ / SPhos0.52475

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of a di-ortho-substituted phenylboronic acid with an aryl bromide. These can be adapted for this compound.

Protocol 1: General Procedure using Pd(OAc)₂ and a Biarylphosphine Ligand

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the biarylphosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Palladium-NHC Pre-catalyst

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the Pd-NHC pre-catalyst (e.g., Pd-PEPPSI-IPr, 0.02 mmol, 2 mol%) to an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir for 16-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Aryl Halide, Boronic Acid, Base, and Catalyst prep2 Add to Oven-Dried Reaction Vessel prep1->prep2 prep3 Establish Inert Atmosphere (Ar/N2) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat Reaction Mixture with Stirring prep4->react1 react2 Monitor Progress (TLC, LC-MS, GC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Dilute and Filter workup1->workup2 workup3 Aqueous Wash workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5

General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X L2 oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L2 transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 ar_ar Ar-Ar' reductive_elimination->ar_ar ar_x Ar-X ar_x->oxidative_addition ar_b Ar'-B(OR)2 + Base ar_b->transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for Coupling Reactions with 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of 2-bromo-6-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is valuable in the synthesis of complex biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials.[1]

Introduction

This compound is a bifunctional reagent featuring both a boronic acid group, ready for Suzuki-Miyaura coupling, and two distinct halogen atoms (bromine and chlorine), which can potentially be used in subsequent cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, making this reagent a powerful tool for the construction of complex molecular architectures. The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction in modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance.[2][3][4]

Core Concepts: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions

Based on established protocols for similar substrates, the following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It is important to note that optimization of these conditions may be necessary for specific substrates to achieve maximum yields.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandCatalyst choice can significantly impact yield and reaction time. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands may be required.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosOften used in conjunction with Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is critical for catalyst stability and activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃An aqueous solution of the base is commonly used. The strength and nature of the base can influence the rate of transmetalation.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Acetonitrile/H₂OA mixture of an organic solvent and water is typical. The ratio can be adjusted to ensure solubility of all reactants.
Temperature 80-120 °CThe optimal temperature will depend on the reactivity of the coupling partners and the solvent system used.
Atmosphere Inert (Nitrogen or Argon)It is crucial to degas the reaction mixture to prevent oxidation of the palladium catalyst.

Table 2: Example Reaction Conditions and Reported Yields for Similar Couplings

Coupling PartnersCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromonitrobenzene + Phenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2.0)DMF/H₂O1004-12High[2]
4-Bromoacetophenone + Phenylboronic acidPd catalystK₂CO₃Water--High[1]
Aryl Bromide + Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-22Good[5]
2-Bromo-4-chlorophenol derivative + Phenylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O901764-81[6]

Detailed Experimental Protocols

The following are general protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be adapted and optimized for the specific coupling partners being used.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard, oven-dried glassware (e.g., Schlenk flask)

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine solid reagents: - Aryl bromide - Boronic acid - Catalyst - Base Inert_Atmosphere Seal flask, evacuate, and backfill with N₂/Ar (3x) Combine_Reagents->Inert_Atmosphere Add_Solvent Add degassed solvent mixture Inert_Atmosphere->Add_Solvent Heat_Stir Heat to desired temp. (e.g., 80-120 °C) with stirring Add_Solvent->Heat_Stir Monitor Monitor progress (TLC, GC-MS, or LC-MS) Heat_Stir->Monitor Cool_Dilute Cool to RT, dilute with organic solvent (e.g., EtOAc) Monitor->Cool_Dilute Wash Wash with water and brine Cool_Dilute->Wash Dry_Concentrate Dry organic layer (Na₂SO₄), filter, and concentrate Wash->Dry_Concentrate Purify Purify by flash column chromatography Dry_Concentrate->Purify

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3-5 mol%), and base (2.0 equiv.).

  • Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture to the flask.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Logical Relationships in Reaction Optimization

The selection of optimal reaction conditions is a multifactorial process. The following diagram illustrates the logical relationships between key parameters.

Optimization_Logic Substrate_Reactivity Substrate Reactivity (Aryl Halide & Boronic Acid) Catalyst_Choice Catalyst & Ligand Selection Substrate_Reactivity->Catalyst_Choice Base_Solvent Base & Solvent System Substrate_Reactivity->Base_Solvent Reaction_Parameters Temperature & Time Substrate_Reactivity->Reaction_Parameters Desired_Outcome High Yield & Purity Catalyst_Choice->Desired_Outcome Base_Solvent->Desired_Outcome Reaction_Parameters->Desired_Outcome

Figure 3: Logic diagram for selecting Suzuki coupling conditions.

Conclusion

This compound is a highly useful building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The provided protocols and reaction parameters serve as a comprehensive guide for researchers in drug discovery and materials science. Successful application of this reagent will depend on careful consideration and optimization of the catalyst system, base, solvent, and temperature for the specific substrates of interest. The differential reactivity of the bromine and chlorine substituents also offers opportunities for further selective transformations, enhancing the synthetic utility of the resulting biaryl products.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-6-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of sterically hindered biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The ortho-disubstitution of the phenylboronic acid presents unique challenges and opportunities in cross-coupling reactions, necessitating carefully optimized conditions to achieve high yields. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Biaryl compounds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The unique conformational properties imparted by the biaryl linkage can facilitate high-affinity binding to biological targets. Biaryls synthesized from this compound are of particular interest as potential non-steroidal anti-inflammatory drugs (NSAIDs) and Angiotensin II receptor antagonists.

Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[1][2] The sterically demanding nature of biaryls derived from this compound can lead to high selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[3][4]

Furthermore, the biphenyl scaffold is a cornerstone in the design of "sartans," a class of Angiotensin II receptor blockers used to treat hypertension. The specific substitution patterns achievable with this compound allow for the fine-tuning of the pharmacological properties of these potential drug candidates.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex in the presence of a base.[5][6] For sterically hindered substrates such as this compound, the choice of catalyst, ligand, base, and solvent system is critical to overcoming the steric hindrance and achieving efficient coupling.

General Reaction Scheme:

Where Ar-X is an aryl halide (iodide, bromide, or chloride).

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of sterically hindered substrates.[7] Optimization may be required for specific aryl halide coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide, for example, 4-bromo-toluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol, 1.2 equiv.), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.

  • Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl compound.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrates and reaction conditions.

Aryl Halide PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)902075-85
1-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901880-90
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1002465-75
2-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3.0)Dioxane1102460-70

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Reactants: - this compound - Aryl Halide - Base (K2CO3) prep_inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) prep_reagents->prep_inert add_catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) prep_inert->add_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/H2O) add_catalyst->add_solvent heat_stir Heat and Stir (e.g., 90°C, 18-24h) add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down extraction Extraction with Organic Solvent cool_down->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification final_product final_product purification->final_product Isolated Biaryl Compound G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleavage cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation biaryl Biaryl Compound (e.g., from this compound) biaryl->cox Inhibition

References

Application Notes and Protocols: 2-Bromo-6-chlorophenylboronic acid pinacol ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorophenylboronic acid pinacol ester is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring both a bromine and a chlorine substituent ortho to the boronic ester, presents unique opportunities for selective and sequential cross-coupling reactions. The pinacol ester group enhances stability, allowing for easier handling and purification compared to the corresponding boronic acid.[1] This reagent is a key building block for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound pinacol ester, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions.

Key Applications

The primary application of this compound pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate, enabling the synthesis of a wide range of substituted biphenyls. The presence of two different halogen atoms (Br and Cl) on the phenyl ring allows for potential chemoselective couplings, as the C-Br bond is generally more reactive than the C-Cl bond in typical palladium-catalyzed reactions. This differential reactivity can be exploited to perform sequential couplings, introducing different aryl or heteroaryl groups in a controlled manner.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound pinacol ester. The specific conditions may require optimization depending on the substrate.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a typical procedure for the coupling of this compound pinacol ester with an aryl bromide.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask, add this compound pinacol ester, the aryl bromide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl and heteroaryl halides. Please note that these are representative examples, and actual yields may vary depending on the specific substrates and optimized reaction conditions.

EntryAryl/Heteroaryl HalideCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O129085
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O810092
33-BromopyridinePd(OAc)₂/SPhos (2/4)K₃PO₄2-MeTHF108078
42-ChlorothiophenePEPPSI-IPr (3)K₃PO₄DMF/H₂O128065
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O169088

Table 1: Suzuki-Miyaura Coupling of this compound pinacol ester with various (Hetero)aryl Halides.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂/SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂O2-MeTHF
Temperature 90 °C100 °C80 °C
Typical Yield Range 80-90%85-95%75-85%

Table 2: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants (Boronic Ester, Aryl Halide, Base) inert Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Extract monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize Sequential_Coupling start 2-Bromo-6-chlorophenylboronic acid pinacol ester step1 Suzuki Coupling 1 (Selective C-Br activation) start->step1 intermediate 2-(Aryl-1)-6-chlorophenylboronic acid pinacol ester step1->intermediate step2 Suzuki Coupling 2 (C-Cl activation) intermediate->step2 final_product 2-(Aryl-1)-6-(Aryl-2)-phenylboronic acid pinacol ester step2->final_product

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Bromo-6-chlorophenylboronic acid with various aryl halides. This reaction is a powerful tool for the synthesis of sterically hindered tri-ortho-substituted biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. The use of microwave irradiation significantly accelerates this transformation, often leading to improved yields and shorter reaction times compared to conventional heating methods.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. However, the coupling of sterically hindered substrates, such as 2,6-disubstituted phenylboronic acids, with ortho-substituted aryl halides to form tri-ortho-substituted biaryls can be challenging. These reactions often require harsh conditions and long reaction times, leading to lower yields and the formation of byproducts.

Microwave-assisted organic synthesis offers a compelling solution to these challenges. The rapid and efficient heating provided by microwave irradiation can overcome the steric hindrance, dramatically reducing reaction times from hours to minutes and often improving product yields. These application notes detail generalized protocols and reaction conditions for the successful microwave-assisted Suzuki coupling of the sterically demanding this compound.

Data Presentation: Representative Reaction Parameters and Yields

Due to the limited availability of specific data for this compound, the following tables present representative data for the microwave-assisted Suzuki coupling of structurally similar, sterically hindered 2,6-disubstituted phenylboronic acids with various aryl halides. These examples serve as a valuable starting point for reaction optimization.

Disclaimer: The following data is based on structurally similar compounds and should be used as a guideline. Reaction conditions and yields for this compound may vary and require optimization.

Table 1: Microwave-Assisted Suzuki Coupling of 2,6-Dimethylphenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1BromobenzenePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1202085
24-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1202088
34-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃ (2)Toluene/H₂O (10:1)1401592
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201595
52-BromopyridinePd(dppf)Cl₂ (2)K₃PO₄ (3)DMF1501078

Table 2: Microwave-Assisted Suzuki Coupling of Various Aryl Chlorides with Phenylboronic Acid (Illustrative for Challenging Couplings)

EntryAryl ChlorideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1ChlorobenzenePOPd2 (1.5)K₃PO₄ (1.5)H₂O1501585
24-ChlorotoluenePOPd2 (1.5)K₃PO₄ (1.5)H₂O1501592
32-ChlorotoluenePOPd2 (1.5)K₃PO₄ (1.5)H₂O1501588
44-ChloroanisolePOPd2 (1.5)K₃PO₄ (1.5)H₂O1501599
52,6-DichloropyridinePd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001575

Note: POPd2 is a highly active palladium catalyst suitable for challenging couplings.[1][2]

Experimental Protocols

The following are generalized protocols for performing microwave-assisted Suzuki coupling reactions with this compound. Optimization of catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Microwave reactor vials with stir bars

Procedure:

  • To a microwave reactor vial, add the aryl bromide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.015 mmol), and base (e.g., 1.0 mmol).

  • Add a magnetic stir bar to the vial.

  • Add the degassed solvent (e.g., 3-5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tri-ortho-substituted biaryl.

Protocol 2: Procedure for Coupling with More Challenging Aryl Chlorides

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Specialized palladium catalyst (e.g., POPd2, or a catalyst with a bulky phosphine ligand, 1.5-5 mol%)[1][2]

  • Stronger base (e.g., K₃PO₄, 3 equiv)

  • Solvent (e.g., H₂O, 1,4-Dioxane/H₂O, or as specified by the catalyst system)

  • Microwave reactor vials with stir bars

Procedure:

  • Follow steps 1-5 from Protocol 1, using the specified materials for aryl chloride coupling.

  • Irradiate the reaction mixture at a higher temperature if necessary (e.g., 150 °C) for a duration of 15-45 minutes.[1][2]

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'B(OH)2 Boronic Acid Ar'B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Vial Assembly (Add reagents and stir bar to microwave vial) A->B C 3. Solvent Addition (Add degassed solvent) B->C D 4. Microwave Irradiation (Set temperature and time) C->D E 5. Workup (Quench, extract with organic solvent) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS, etc.) F->G

Caption: General experimental workflow for microwave-assisted Suzuki coupling.

References

Application Notes and Protocols for Ligand Selection in 2-Bromo-6-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures that are often scaffolds in pharmaceutical and materials science research. Its di-ortho-substituted nature presents a steric challenge in cross-coupling reactions, making the judicious selection of a suitable ligand paramount for achieving high efficiency and yields. These application notes provide a detailed guide to ligand selection for Suzuki-Miyaura cross-coupling reactions involving this versatile reagent, supported by experimental protocols and comparative data.

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[1] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.

Ligand Selection for Suzuki-Miyaura Cross-Coupling

The success of a Suzuki-Miyaura reaction with this compound is highly dependent on the catalyst system, particularly the choice of phosphine ligand. Given the steric hindrance around the boronic acid functional group, ligands that are both bulky and electron-rich have demonstrated superior performance in facilitating the coupling with various aryl and heteroaryl halides.

Key Ligand Classes:

  • Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos and XPhos, are well-established for their effectiveness in challenging cross-coupling reactions. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition of the aryl halide and subsequent reductive elimination to form the biaryl product.

  • Triphenylphosphine (PPh₃): While a common and cost-effective ligand, triphenylphosphine may be less effective for highly sterically hindered substrates compared to more specialized ligands. However, it has been successfully employed in reactions with structurally similar compounds, indicating its potential utility under optimized conditions.[2]

Comparative Data

The following table summarizes the performance of different ligands in Suzuki-Miyaura cross-coupling reactions involving a substrate structurally similar to this compound, namely 2-bromo-4-chlorophenyl-2-bromobutanoate.[2] This data provides valuable insights into the potential effectiveness of these ligands for reactions with this compound.

LigandCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O (2:1)K₃PO₄901764[2]
Pd(PPh₃)₄ 3-(Methoxycarbonyl)phenylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O (2:1)K₃PO₄901776[2]
Pd(PPh₃)₄ 4-(Methylthio)phenylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O (2:1)K₃PO₄901779[2]
Pd(PPh₃)₄ 3,4-Dichlorophenylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O (2:1)K₃PO₄901768[2]
Pd(PPh₃)₄ 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O (2:1)K₃PO₄901781[2]
Pd(PPh₃)₄ 3-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O (2:1)K₃PO₄901771[2]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure for a structurally similar substrate and can serve as a starting point for reactions with this compound.[2]

Materials:

  • This compound

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.1 equiv), the aryl or heteroaryl halide (1.0 equiv), and potassium phosphate (2.2 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90 °C for 17 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation R²-B(OH)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

This diagram outlines a logical workflow for screening and selecting the optimal ligand for a Suzuki-Miyaura reaction involving this compound.

Ligand_Screening_Workflow Start Define Reaction: This compound + Aryl Halide LigandSelection Select Candidate Ligands (e.g., SPhos, XPhos, PPh₃) Start->LigandSelection ReactionSetup Set up Parallel Reactions (Identical conditions, varied ligand) LigandSelection->ReactionSetup Monitoring Monitor Reaction Progress (TLC, LC-MS) ReactionSetup->Monitoring Analysis Analyze Results (Yield, Purity, Reaction Time) Monitoring->Analysis Optimization Optimize Conditions for Best Ligand (Temperature, Base, Solvent) Analysis->Optimization ScaleUp Scale-up Synthesis Optimization->ScaleUp Optimal Conditions Found

Caption: A typical workflow for ligand screening in a Suzuki-Miyaura reaction.

Conclusion

The selection of an appropriate ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of the sterically demanding this compound. While traditional ligands like triphenylphosphine can be effective under certain conditions, modern bulky and electron-rich biaryl phosphine ligands such as SPhos and XPhos are generally recommended for achieving high yields and broad substrate scope, particularly with challenging coupling partners. The provided protocols and workflows offer a solid foundation for researchers to develop robust and efficient synthetic routes towards novel and complex molecules. Careful optimization of reaction parameters for each specific substrate combination remains essential for achieving the desired outcome.

References

Activating 2-Bromo-6-chlorophenylboronic Acid in Suzuki-Miyaura Couplings: A Guide to Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the selection of an appropriate base for the activation of 2-Bromo-6-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance and electronic properties of this substrate, careful optimization of reaction conditions, particularly the choice of base, is critical for achieving high yields. This note summarizes quantitative data on the performance of various bases, offers detailed experimental protocols, and presents visual guides to the reaction mechanism and workflow.

Introduction: The Critical Role of the Base

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides. The activation of the boronic acid is a key step in the catalytic cycle, and this is typically achieved through the action of a base. The base serves a dual purpose: it facilitates the formation of a more nucleophilic boronate species (RB(OH)₃⁻) from the boronic acid (RB(OH)₂), and it can also influence the nature of the active palladium catalyst.[1] For sterically hindered substrates like this compound, the choice of base is particularly crucial for overcoming steric repulsion and promoting efficient transmetalation.

Comparative Performance of Bases

The selection of an optimal base is highly dependent on the specific coupling partners, catalyst system, and solvent. The following table summarizes the performance of various common bases in Suzuki-Miyaura coupling reactions involving aryl bromides, providing a valuable starting point for optimization. While not specific to this compound, the data offers insights into general trends for similar sterically hindered substrates.

BaseCatalyst System (Example)Solvent (Example)Yield (%)Observations
K₃PO₄ Pd(OAc)₂ / SPhosDioxane/H₂O~65-85Often a robust and effective base for sterically demanding couplings.[1] Its solubility and basicity are well-suited for many systems.
Cs₂CO₃ Pd(OAc)₂ / PCy₃·HBF₄Toluene/H₂OUp to 99 Frequently provides the highest yields, especially for challenging substrates.[2] Its high solubility in organic solvents is a key advantage.
K₂CO₃ Pd(PPh₃)₄Toluene or DME/H₂O~80-98A widely used and cost-effective base, effective for a broad range of substrates.[3][4]
Na₂CO₃ Pd(OAc)₂ / LigandEtOH/H₂OUp to 98 Another common and effective inorganic base.[3]
NaOH Pd(II) complexMeOH/H₂O~80A strong, inexpensive base, though its high reactivity can sometimes lead to side reactions.[1]
Et₃N Pd(II) complexMeOH/H₂ONo reaction observedOrganic amine bases are often not strong enough to efficiently promote the reaction.[1]

Note on Data: The yields presented are indicative and collated from various studies on Suzuki-Miyaura couplings of aryl halides.[1][2][3][4] Optimal conditions for this compound may vary and require specific optimization.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the crucial role of the base in the activation of the boronic acid.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3-  Base (e.g., K3PO4) R-B(OH)3-->Ar-Pd(II)-X(L2)

Caption: Suzuki-Miyaura catalytic cycle.

Decision Workflow for Base Selection

This diagram provides a logical workflow for selecting an appropriate base for the coupling of this compound.

Base_Selection_Workflow start Start: Couple this compound initial_screening Initial Screening: - K3PO4 - Cs2CO3 - K2CO3 start->initial_screening high_yield High Yield? initial_screening->high_yield Run small scale reactions optimize Optimize: - Catalyst/Ligand - Solvent - Temperature high_yield->optimize Yes low_yield Low Yield or Side Reactions? high_yield->low_yield No end End: Final Protocol optimize->end alternative_bases Consider Alternative Bases: - NaOH (with caution) - Weaker bases if protodeboronation is an issue low_yield->alternative_bases alternative_bases->initial_screening Re-screen

Caption: Base selection decision tree.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be seen as a starting point and may require optimization for specific substrates.

Materials
  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware (e.g., Schlenk flask)

Experimental Workflow Diagram

Experimental_Workflow setup 1. Setup: - Assemble oven-dried glassware - Add boronic acid, aryl halide, catalyst, ligand, and base inert 2. Inert Atmosphere: - Evacuate and backfill with N2/Ar (3x) setup->inert solvent 3. Solvent Addition: - Add degassed solvent via syringe inert->solvent reaction 4. Reaction: - Heat to desired temperature (e.g., 80-100 °C) - Stir for specified time (monitor by TLC/GC-MS) solvent->reaction workup 5. Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification 6. Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification

Caption: General experimental workflow.

Detailed Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, the ligand, and the chosen base.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

The successful Suzuki-Miyaura coupling of the sterically hindered this compound is highly contingent on the judicious selection of the base. While a range of bases can be effective, strong inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) often provide the best results for such challenging substrates.[2] This is attributed to their ability to efficiently generate the reactive boronate species and their favorable solubility properties. The provided protocols and diagrams serve as a comprehensive guide for researchers to effectively utilize this important building block in the synthesis of complex molecules for pharmaceutical and materials science applications. It is imperative to perform systematic optimization of the base, catalyst, ligand, and solvent for each specific coupling reaction to achieve the highest possible yields and purity.

References

Application Notes and Protocols for the Use of 2-Bromo-6-chlorophenylboronic Acid with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorophenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its di-ortho-substituted nature, featuring a bromine and a chlorine atom flanking the boronic acid moiety, makes it an ideal precursor for the synthesis of sterically hindered tri-ortho-substituted biaryls. These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and their presence in a range of bioactive molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on its reaction with electron-deficient aryl halides. The presence of electron-withdrawing groups on the aryl halide partner generally enhances the rate of oxidative addition to the palladium(0) catalyst, often leading to efficient coupling under appropriate conditions.

Key Applications

  • Synthesis of Tri-ortho-substituted Biaryls: The primary application of this compound is the construction of biaryl structures with substituents at the 2, 2', and 6' positions. These sterically demanding structures are challenging to synthesize using traditional methods.

  • Medicinal Chemistry: Tri-ortho-substituted biaryls are scaffolds found in a number of pharmacologically active compounds. The conformational restriction imposed by the ortho substituents can lead to enhanced binding affinity and selectivity for biological targets. Boronic acids and their derivatives are key components in the synthesis of various therapeutic agents, including those with anticancer, antibacterial, and antiviral activities.[1][2][3]

  • Materials Science: The unique three-dimensional structures of tri-ortho-substituted biaryls can be exploited in the design of novel organic materials with specific photophysical or electronic properties.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates such as this compound, the choice of a bulky and electron-rich ligand is crucial to facilitate both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Data Presentation: Representative Reaction Conditions and Yields

The successful Suzuki-Miyaura coupling of this compound with electron-deficient aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the steric hindrance of the boronic acid, ligands that are both bulky and electron-rich, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to achieve high yields.[4][5] The following table summarizes representative conditions for the coupling of sterically hindered boronic acids with various electron-deficient aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95 (estimated)
22-Chloro-5-nitropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)1,4-Dioxane1101680-90 (estimated)
3Methyl 4-chlorobenzoatePEPPSI-IPr (3)-Cs₂CO₃ (3.0)Anisole8020~65[6]
42,4-DichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane8020~70-80 (analogous)[7]

Note: Yields are based on published data for analogous sterically hindered systems and may require optimization for the specific coupling with this compound.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative electron-deficient aryl halides.

Protocol 1: Coupling with an Electron-Deficient Aryl Chloride (e.g., 4-Chlorobenzonitrile)

This protocol is a general starting point for the coupling of this compound with activated aryl chlorides.

Materials:

  • This compound (1.2 equivalents)

  • 4-Chlorobenzonitrile (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-chlorobenzonitrile, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene and degassed water (e.g., 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Coupling with an Electron-Deficient Heteroaryl Halide (e.g., 2-Chloro-5-nitropyridine)

This protocol is adapted for heteroaryl chlorides, which can sometimes be more challenging coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • 2-Chloro-5-nitropyridine (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of argon, add this compound, 2-chloro-5-nitropyridine, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction tube.

  • Add anhydrous and degassed 1,4-dioxane.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction may require 16-24 hours for completion.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by preparative TLC or column chromatography to yield the desired product.

Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base Start->Reagents Setup Assemble Glassware (Flame-dried Schlenk flask) Reagents->Setup Inert Establish Inert Atmosphere (Evacuate & backfill with Argon) Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine - Dry Organic Layer Monitor->Workup If complete Purification Purify Product (Column Chromatography) Workup->Purification End End Purification->End

Diagram 2: General Experimental Workflow

Troubleshooting

  • Low Yield or No Reaction:

    • Catalyst/Ligand Inactivity: Ensure the palladium source and ligand are of high quality. For sterically hindered couplings, consider using more active pre-catalysts or a higher catalyst/ligand loading. The choice of ligand is critical; screen different bulky, electron-rich phosphines or NHC ligands.

    • Inefficient Base: The choice of base can be crucial. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Ensure the base is anhydrous if required by the reaction conditions.

    • Solvent Effects: The solvent system can significantly impact the reaction rate and yield. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. The addition of water can sometimes be beneficial.

    • Decomposition of Boronic Acid: Protodeboronation can be a significant side reaction, especially at elevated temperatures. Using a less nucleophilic base or anhydrous conditions might mitigate this issue.

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: This can occur, particularly at higher temperatures or with certain catalyst systems. Lowering the reaction temperature or changing the ligand may reduce homocoupling.

    • Hydrodehalogenation of Aryl Halide: This side reaction can be promoted by certain bases and solvents.

Conclusion

This compound is a powerful synthetic tool for the construction of sterically congested tri-ortho-substituted biaryls. Successful application in Suzuki-Miyaura cross-coupling reactions with electron-deficient aryl halides hinges on the careful selection of a robust catalytic system, typically involving a palladium precursor and a bulky, electron-donating ligand. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile building block in the synthesis of complex molecules for applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrate combinations may be necessary to achieve optimal results.

References

monitoring progress of 2-Bromo-6-chlorophenylboronic acid reactions by TLC/GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Monitoring 2-Bromo-6-chlorophenylboronic Acid Reactions

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form complex biaryl structures.[1] Accurate monitoring of reaction progress is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is formed with minimal impurities. This document provides detailed protocols for monitoring reactions involving this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple technique for qualitatively monitoring the progress of a reaction.[2] It allows for the simultaneous visualization of the consumption of starting materials and the formation of products.

Protocol: TLC Analysis

1. Materials and Equipment:

  • TLC plates (e.g., Merck Silica gel 60 F254)[2][3]

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase solvent system (e.g., Hexanes/Ethyl Acetate)[4]

  • UV lamp (254 nm)

  • Visualization reagent (optional): Alizarin or Curcumin stain for specific boronic acid detection[5][6]

2. Procedure:

  • Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for at least 10-15 minutes.[7]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[7]

  • Spot the Plate:

    • Lane 1 (SM): Using a capillary tube, spot a dilute solution of this compound.

    • Lane 2 (C): Spot the starting material first, then carefully spot the reaction mixture directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[7]

    • Lane 3 (RM): Spot a sample taken directly from the reaction vessel.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.[7]

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[3]

    • Optional Staining: For selective detection of boronic acid-containing spots, the plate can be briefly dipped into a 1 mM solution of alizarin in acetone, allowed to dry, and then observed under a 366 nm UV lamp. Boronic acids will appear as bright yellow fluorescent spots.[5]

3. Interpretation:

  • Reaction Start (T=0): A prominent spot corresponding to the starting material will be visible in the RM lane.

  • Reaction Progress (T>0): The intensity of the starting material spot in the RM lane will decrease, while a new spot corresponding to the product will appear and intensify.

  • Reaction Completion: The starting material spot will be completely absent from the RM lane.

Data Presentation: TLC Monitoring

The progress of the reaction can be qualitatively summarized by recording the Retention Factor (Rf) values of the spots at different time intervals.

Time PointRf (Starting Material)Rf (Product)Observations
0 hr0.35-Strong starting material spot.
1 hr0.350.60Faint product spot appears, SM spot still strong.
3 hr0.350.60Product spot intensity increases, SM spot weakens.
5 hr-0.60Starting material spot is no longer visible.

Note: Rf values are representative and will vary depending on the exact mobile phase and reaction product.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_viz Visualization & Interpretation prep_chamber Equilibrate TLC Chamber spot Spot SM, Co-spot, & Reaction Mixture prep_chamber->spot prep_plate Prepare & Mark TLC Plate prep_plate->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry uv Visualize under UV (254 nm) dry->uv stain Optional: Stain for Boronic Acid uv->stain interpret Interpret Results stain->interpret

Caption: Workflow for monitoring a reaction using TLC.

II. Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides quantitative data on reaction progress and can help identify byproducts. Direct analysis of boronic acids can be challenging due to their polarity and thermal lability.[8] Derivatization to a more volatile and stable ester (e.g., a pinacol boronate ester) is a common strategy to improve chromatographic performance.[9]

Protocol: GC-MS Analysis (with Derivatization)

1. Materials and Equipment:

  • GC-MS system with an autosampler

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

  • Derivatizing agent: Pinacol

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard (e.g., Dodecane)

  • Vials for sample preparation

2. Sample Preparation and Derivatization:

  • Quench Reaction: Withdraw a small aliquot (~50 µL) of the reaction mixture and quench it immediately in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

  • Internal Standard: Add a known amount of an internal standard solution to the quenched sample.

  • Derivatization:

    • Evaporate the solvent from the sample under a stream of nitrogen.

    • To the dry residue, add an excess of pinacol and a small volume of an anhydrous solvent like dichloromethane.

    • Cap the vial and heat gently (e.g., 60 °C) for 30 minutes to form the pinacol boronate ester of any remaining this compound.

  • Final Preparation: Cool the sample to room temperature and dilute with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Inlet: Splitless mode, Temperature: 250 °C

  • Carrier Gas: Helium, Constant flow: 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes[8]

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV[8]

  • Mass Range: Scan m/z 40-500

4. Data Analysis:

  • Identify the peaks for the derivatized starting material, the product, and the internal standard based on their retention times and mass spectra.

  • Calculate the peak area for each component.

  • Determine the percent conversion of the starting material to the product over time using the peak areas relative to the internal standard.

Data Presentation: GC-MS Monitoring

Quantitative analysis of reaction aliquots taken at various time points allows for the calculation of reaction conversion.

Time PointPeak Area (Derivatized SM)Peak Area (Product)% Conversion
0 hr1,520,40015,100~1%
1 hr985,200545,80036%
3 hr310,6001,215,30080%
5 hr18,3001,498,700>98%

% Conversion is calculated based on the relative response factors of the starting material and product compared to an internal standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing quench Quench Reaction Aliquot add_is Add Internal Standard quench->add_is derivatize Derivatize with Pinacol add_is->derivatize dilute Dilute for Injection derivatize->dilute inject Inject Sample dilute->inject separate GC Separation (DB-5 Column) inject->separate detect MS Detection (EI, Scan m/z 40-500) separate->detect integrate Integrate Peak Areas detect->integrate quantify Calculate % Conversion integrate->quantify

Caption: Workflow for quantitative reaction monitoring by GC-MS.

Exemplary Reaction: Suzuki-Miyaura Coupling

The protocols described are highly applicable to monitoring the Suzuki-Miyaura coupling, a common reaction for this compound.

Suzuki Coupling Reaction Diagram

Suzuki_Reaction cluster_reactants Reactants BoronicAcid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Base Base (e.g., K₂CO₃) Catalyst->Base Product Coupled Product Base->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki Coupling with 2-Bromo-6-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving the sterically hindered 2-Bromo-6-chlorophenylboronic acid.

Troubleshooting Guide

Low yields and the formation of side products are common challenges when working with sterically hindered substrates like this compound. The di-ortho substitution on the phenylboronic acid ring impedes the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. This guide provides a systematic approach to overcoming these issues.

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known for coupling hindered substrates. This includes palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] • Catalyst Loading: For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve yields.
Inefficient Transmetalation Base Selection: The choice of base is critical. Stronger bases are often required. Consider switching from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] • Solvent System: A polar, aprotic solvent, often with a small amount of water, is typically used to facilitate the dissolution of the base and the boronic acid. Common choices include 1,4-dioxane/water, toluene/water, or THF/water mixtures.[3][4] For particularly difficult couplings, higher boiling point solvents like xylenes can be used to increase the reaction temperature.
Low Reaction Temperature Increase Temperature: Sterically hindered substrates often require more thermal energy. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-120 °C. Microwave irradiation can also be a powerful tool for rapid heating and improved yields.
Oxygen Contamination Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Oxygen can lead to the formation of palladium black and promote unwanted side reactions.

Problem 2: Significant Side Product Formation

Side Product Cause Solution
Protodeboronation Presence of excess water, oxygen, or prolonged reaction times at high temperatures can lead to the replacement of the boronic acid group with a hydrogen atom.• Use anhydrous solvents and dry the base thoroughly. • Ensure the reaction is run under a strictly inert atmosphere. • Monitor the reaction closely and stop it once the starting material is consumed. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Homocoupling Coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be promoted by the presence of oxygen or if the transmetalation step is slow.• Thoroughly degas the reaction mixture. • Optimize the catalyst and ligand system to accelerate the cross-coupling pathway. Bulky ligands can often suppress homocoupling.[1] • Use the correct stoichiometry of reactants (typically a slight excess of the boronic acid, e.g., 1.1-1.5 equivalents).

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for coupling this compound?

A1: Due to the steric hindrance from the ortho-bromo and ortho-chloro substituents, standard palladium catalysts like Pd(PPh₃)₄ often give low yields.[1] More effective catalyst systems involve palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands have also shown great success in coupling sterically demanding substrates.

Q2: Which base should I use for this coupling reaction?

A2: The choice of base is critical. Inorganic bases are typically used. For sterically hindered couplings, stronger bases are often necessary to promote the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently reported to give good results. Potassium carbonate (K₂CO₃) is also a viable option. The base should be finely powdered and dried before use to minimize side reactions.

Q3: What solvent system is recommended?

A3: A mixture of an organic solvent and water is commonly used. The water helps to dissolve the inorganic base. Popular choices include 1,4-dioxane/water, toluene/water, and THF/water, typically in ratios ranging from 4:1 to 10:1. For substrates that are poorly soluble, DMF can be used, but be aware that it can be difficult to remove during workup.

Q4: My boronic acid appears to be decomposing during the reaction. What can I do?

A4: this compound can be prone to protodeboronation, especially at elevated temperatures in the presence of water. To mitigate this, you can:

  • Ensure your solvents are rigorously degassed and your glassware is oven-dried.

  • Use the minimum necessary amount of water in your solvent system.

  • Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, before the coupling reaction.

Q5: I am seeing a significant amount of homocoupled product from my aryl halide. How can I prevent this?

A5: Homocoupling of the aryl halide can compete with the desired cross-coupling reaction. To minimize this:

  • Ensure your reaction is completely free of oxygen.

  • Use a catalyst system that promotes rapid oxidative addition to the aryl halide, followed by efficient transmetalation. The use of bulky, electron-rich ligands can help to favor the cross-coupling pathway.

Data Presentation

The following tables provide representative yields for Suzuki couplings of sterically hindered aryl halides and boronic acids, which can serve as a guide for what to expect when using this compound.

Table 1: Representative Yields for Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [4]

Boronic Acid PartnerProductYield (%)
Phenylboronic acid4-Methyl-2-phenylpyridine81
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridine92
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridine80
3-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridine73
Reaction conditions are generalized and may require optimization.

Table 2: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids (Analogous System)

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for hindered substrates.2-5

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%))

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and water, degassed, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware (e.g., Schlenk flask or reaction vial)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst change_catalyst Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use K₃PO₄ or Cs₂CO₃. check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (100-120 °C) or use microwave. check_temp->increase_temp No check_side_products Are side products (protodeboronation, homocoupling) observed? check_temp->check_side_products Yes increase_temp->check_side_products address_side_products Use anhydrous conditions, degas thoroughly, consider boronate ester. check_side_products->address_side_products Yes success Improved Yield check_side_products->success No address_side_products->success

Caption: Troubleshooting logic for improving Suzuki coupling yields.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-6-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered building block. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve successful outcomes in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in cross-coupling reactions?

A1: The primary challenge stems from the significant steric hindrance imposed by the ortho-bromo and ortho-chloro substituents. This steric bulk can impede the crucial steps of the catalytic cycle in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, namely oxidative addition and reductive elimination. Consequently, researchers may experience low to no product yield, slow reaction rates, or the prevalence of undesired side reactions.

Q2: What are the most common side reactions observed with this compound?

A2: The most frequently encountered side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high temperatures, strong bases, and the presence of water.[1]

  • Homocoupling: The self-coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This can be exacerbated by the presence of oxygen and certain palladium(II) species in the reaction mixture.

  • Hydrodehalogenation: The reduction of the aryl halide coupling partner, where the halogen is replaced by a hydrogen atom. This can compete with the desired cross-coupling pathway.[2]

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. It is important to protect it from moisture, as boronic acids can be susceptible to degradation in the presence of water.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the steric hindrance of this compound requires careful optimization of reaction parameters.

Issue: Low to No Yield of the Desired Biaryl Product

Potential CauseRecommended Solution
Inefficient Catalyst System The steric bulk of the substrate may require a more active and sterically demanding catalyst.
Catalyst: Switch to a palladium precatalyst, such as a G3 or G4 palladacycle, which readily forms the active Pd(0) species.
Ligand: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos. These ligands promote reductive elimination and stabilize the catalytic intermediates.[2]
Inappropriate Base The base may be too weak to efficiently promote transmetalation or may have poor solubility.
Base Selection: Use a strong, soluble base such as Cs₂CO₃, K₃PO₄, or NaOtBu. For base-sensitive substrates, milder bases like K₂CO₃ or KF may be necessary, but may require higher temperatures or longer reaction times.[3]
Unsuitable Solvent The solvent may not be appropriate for the reaction temperature or may not effectively dissolve the reactants and catalyst.
Solvent Choice: High-boiling, non-coordinating solvents like toluene, dioxane, or DMF are generally preferred. The addition of water (e.g., in a 4:1 or 10:1 ratio with the organic solvent) can be crucial for dissolving the base and facilitating the reaction, but excessive water can promote protodeboronation.[4][5]
Low Reaction Temperature The activation energy for the sterically hindered coupling may not be reached at lower temperatures.
Temperature Optimization: Gradually increase the reaction temperature, typically in the range of 80-120 °C. For particularly challenging couplings, temperatures up to 150 °C under microwave irradiation may be effective.[6]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst base Optimize Base (Strength & Solubility) catalyst->base No Improvement success Successful Coupling catalyst->success Improved Yield solvent Evaluate Solvent & Water Content base->solvent No Improvement base->success Improved Yield temp Increase Temperature solvent->temp No Improvement solvent->success Improved Yield side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) temp->side_reactions Still Low Yield temp->success Improved Yield side_reactions->catalyst Optimize Further

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. As with Suzuki coupling, the steric hindrance of an aryl halide derived from this compound presents challenges.

Issue: Low Conversion of the Aryl Halide to the Desired Amine

Potential CauseRecommended Solution
Suboptimal Catalyst/Ligand Combination The chosen catalyst system may not be sufficiently active for the sterically demanding substrate.
Catalyst: Employ a palladium precatalyst (e.g., Pd₂(dba)₃) in combination with a suitable ligand.[2]
Ligand: Use bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to be effective for challenging substrates.[7]
Ineffective Base The base may not be strong enough to deprotonate the amine or may have poor solubility in the reaction solvent.
Base Selection: Strong, non-nucleophilic bases like NaOtBu, LiOtBu, or K₃PO₄ are generally effective. The choice of base can be critical and may require screening.[7]
Inappropriate Solvent The solvent may not be suitable for the reaction conditions or may interfere with the catalytic cycle.
Solvent Choice: High-boiling, non-coordinating solvents like toluene or dioxane are typically used.[2]
Low Reaction Temperature The reaction may be too slow at lower temperatures due to the high activation energy.
Temperature Optimization: Increase the reaction temperature, typically in the range of 80-110 °C.[2]

Troubleshooting Logic for Buchwald-Hartwig Amination

start Low Conversion catalyst_ligand Evaluate Catalyst and Ligand start->catalyst_ligand base_choice Screen Different Bases catalyst_ligand->base_choice No Improvement success Improved Conversion catalyst_ligand->success Success solvent_temp Adjust Solvent and Temperature base_choice->solvent_temp No Improvement base_choice->success Success side_products Check for Hydrodehalogenation solvent_temp->side_products Still Low Conversion solvent_temp->success Success side_products->catalyst_ligand Re-evaluate

Caption: Decision tree for optimizing Buchwald-Hartwig amination reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1, 0.2 M concentration relative to the boronic acid) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline and should be optimized for your specific amine and aryl halide.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (derived from this compound) (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data on Related Sterically Hindered Systems

While specific quantitative data for this compound is not extensively published, the following table provides representative yields for Suzuki-Miyaura couplings of other di-ortho-substituted aryl halides, which can serve as a benchmark for what may be achievable with careful optimization.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2,6-DichloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10077[8]
2,6-Dichloropurine (excess boronic acid)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10084[8]
2-Bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acid derivativesPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8064-81[3]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

side reactions of 2-Bromo-6-chlorophenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 2-Bromo-6-chlorophenylboronic acid in cross-coupling experiments, particularly the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield, but my starting aryl halide is consumed. What are the likely side reactions?

When the starting aryl halide is consumed but the desired product yield is low, the primary culprits are side reactions involving the boronic acid. The two most common side reactions are protodeboronation and homocoupling.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond (C-H).[3] This reaction consumes your boronic acid, converting it to 1-bromo-3-chlorobenzene, thus preventing it from participating in the desired cross-coupling. This process can be promoted by acidic or basic conditions and the presence of excess water.[4][5]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (2,2'-Dibromo-6,6'-dichloro-1,1'-biphenyl).[6] This is often competitive with the main reaction, especially if the catalytic cycle is slow or if molecular oxygen is present in the reaction mixture.[6][7]

Q2: Why is this compound particularly challenging to use in cross-coupling reactions?

This substrate presents challenges due to steric hindrance. The presence of two ortho-substituents (bromine and chlorine) adjacent to the boronic acid group can significantly impede the transmetalation step in the Suzuki-Miyaura catalytic cycle. This slowing of the desired reaction pathway can allow side reactions like protodeboronation and homocoupling to become more prominent.

Q3: I see black particles forming in my reaction mixture and the reaction has stalled. What is happening?

The formation of black particles is indicative of palladium catalyst decomposition into inactive palladium black.[1][2] This can be caused by several factors:

  • High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.

  • Insufficient Ligand: The phosphine ligand stabilizes the Pd(0) active species. If the ligand-to-palladium ratio is too low or the ligand itself is not robust enough, the catalyst can decompose.

  • Impurities: Impurities in reagents or solvents can also lead to catalyst deactivation.[1]

Q4: How can I minimize the risk of protodeboronation?

Minimizing protodeboronation is critical for improving yields. Consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its content can suppress this side reaction. Ensure solvents are properly dried.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[8] These esters then hydrolyze in situ under the reaction conditions to release the boronic acid.

  • Proper Degassing: Ensure the reaction is thoroughly degassed to remove oxygen, which can sometimes play a role in pathways that lead to boronic acid decomposition.[1]

Q5: What is the best type of catalyst and ligand to use for this sterically hindered substrate?

For challenging, sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] More robust systems are often required to overcome the high activation barriers. It is recommended to use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos or XPhos are specifically designed for these types of challenging couplings and can significantly improve yields.[2][6]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during cross-coupling reactions with this compound.

Problem/Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Formation; Starting Materials Unchanged 1. Inactive Catalyst System. 2. Reaction Temperature Too Low. 3. Incorrect Base or Solvent.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a bulky ligand like SPhos or XPhos).[6] 2. Increase the reaction temperature in increments of 10-20°C. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[9][10]
Low Product Yield; Starting Aryl Halide Consumed 1. Protodeboronation of the boronic acid.[5] 2. Homocoupling of the boronic acid.[6][11]1. Use a milder base (K₂CO₃, K₃PO₄). Minimize water content. Consider converting the boronic acid to its pinacol ester.[8] 2. Ensure rigorous degassing of the reaction mixture to remove oxygen.[7][11] A change in ligand may also suppress homocoupling.[1]
Formation of Palladium Black 1. Catalyst Decomposition. 2. Insufficient ligand stabilization. 3. High reaction temperature.1. Lower the reaction temperature.[1] 2. Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands).[1] 3. Increase the ligand-to-palladium ratio slightly.
Multiple Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Competing side reactions due to a slow primary catalytic cycle.1. Lower the reaction temperature and increase the reaction time. 2. Optimize the catalyst/ligand system to accelerate the desired cross-coupling, which will outcompete side reactions.[12]

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus common side reactions and a logical troubleshooting workflow.

G cluster_main Desired Suzuki-Miyaura Pathway cluster_side1 Side Reaction: Protodeboronation cluster_side2 Side Reaction: Homocoupling A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation (with Ar'-B(OH)2) D Ar-Ar' (Product) C->D Reductive Elimination E Ar'-B(OH)2 F Ar'-H (Byproduct) E->F Base / Acid H₂O G 2 x Ar'-B(OH)2 H Ar'-Ar' (Byproduct) G->H Pd(II) / O₂

Caption: Desired Suzuki-Miyaura pathway versus side reactions.

Troubleshooting_Workflow start Low Product Yield check_sm Analyze Crude Reaction: Are Starting Materials Consumed? start->check_sm sm_present Problem: Inactive Reaction check_sm->sm_present No sm_consumed Problem: Side Reactions Likely check_sm->sm_consumed Yes action_inactive Troubleshoot: 1. Increase Temperature 2. Change Catalyst/Ligand 3. Screen Bases/Solvents sm_present->action_inactive action_side Troubleshoot: 1. Check for Protodeboronation 2. Check for Homocoupling 3. Rigorously Degas 4. Use Milder Base / Boronic Ester sm_consumed->action_side

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the cross-coupling of this compound with a generic aryl halide (Ar-X). Optimization of catalyst, ligand, base, and temperature may be required.

Reagents & Equipment:

  • This compound (1.2 eq)

  • Aryl Halide (Ar-X) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen) line.

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting aryl halide.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a starting point of 80-100°C is common). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed. Typical reaction times range from 4 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

References

Technical Support Center: Purification of Products from 2-Bromo-6-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-6-chlorophenylboronic acid. The focus is on the purification of products from Suzuki-Miyaura coupling reactions, a common application for this sterically hindered boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving this compound.

Question: My crude product mixture is complex, and I'm having trouble isolating the desired biaryl product. What are the likely impurities?

Answer: Reactions with this compound, particularly Suzuki-Miyaura couplings, can generate several byproducts. Due to the steric hindrance from the ortho-substituents, side reactions can be more prevalent. Common impurities include:

  • Homocoupled Boronic Acid: Dimerization of this compound can occur, especially in the presence of oxygen.[1][2]

  • Protodeborylation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1-bromo-3-chlorobenzene. This is more likely under harsh reaction conditions or in the presence of excess water.

  • Unreacted Starting Materials: Incomplete conversion is common with sterically hindered substrates. Both the boronic acid and the coupling partner may remain in the reaction mixture.

  • Palladium Catalyst Residues: The palladium catalyst can be a persistent impurity, often appearing as a fine black powder.[3][4]

  • Ligand-Related Byproducts: Phosphine ligands, commonly used in Suzuki couplings, can be oxidized or otherwise degraded.

Question: I'm observing a significant amount of a homocoupled dimer of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction with boronic acids.[1][2] To minimize its formation:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Use a Pre-activated Palladium(0) Catalyst: Some Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species. If this process is inefficient, it can lead to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ may be beneficial.

  • Control Reaction Temperature: While higher temperatures can sometimes be necessary for hindered couplings, they can also promote side reactions. An optimization of the reaction temperature is recommended.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress palladium(II)-mediated homocoupling.[2]

Question: My column chromatography purification is not effective. The product co-elutes with impurities, or I get poor recovery.

Answer: Purifying products from sterically hindered couplings can be challenging. Here are some strategies to improve your column chromatography:

  • Solvent System Optimization: Systematically screen different solvent systems using thin-layer chromatography (TLC) to achieve better separation. A shallow gradient elution can improve the resolution of closely eluting spots.

  • Deactivate Silica Gel: Boronic acids and their derivatives can sometimes interact strongly with silica gel.[5] Pre-treating the silica gel with a small amount of a non-polar solvent containing 1% triethylamine can help to reduce tailing and improve recovery.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel.

  • Filtration through Celite/Silica Plug: For removing baseline impurities and some palladium residues, a simple filtration of the crude product through a plug of Celite or silica gel can be effective before proceeding to a full column purification.[5][6]

Question: How can I effectively remove residual palladium from my final product?

Answer: Residual palladium is a common concern, especially in pharmaceutical applications.[3] Here are several methods for its removal:

  • Filtration: Heterogeneous catalysts like palladium on carbon (Pd/C) can be removed by simple filtration through Celite.[4]

  • Scavenging Agents: Various commercial palladium scavengers are available. These are typically functionalized silica or polymers that can selectively bind to palladium.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.

  • Recrystallization: This is a highly effective method for purifying solid products and can significantly reduce the levels of palladium and other impurities.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Like many boronic acids, this compound can be sensitive to moisture and air. It is recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer to minimize degradation.[8]

Q2: Can I use the crude product from my reaction directly in the next step without purification?

A2: While it may be tempting to proceed without purification, it is generally not recommended, especially when dealing with sterically hindered substrates where side product formation is more likely. Impurities can interfere with subsequent reactions, leading to lower yields and more complex purification challenges later on.[5]

Q3: Is recrystallization a suitable purification method for the biaryl products?

A3: Yes, if your product is a solid, recrystallization is an excellent purification technique.[6][7] It can be highly effective at removing both soluble and insoluble impurities. A careful selection of the solvent system is crucial for good recovery and high purity.

Q4: Are there alternatives to traditional column chromatography for purification?

A4: Yes, preparative high-performance liquid chromatography (prep-HPLC) can be a powerful tool for purifying challenging mixtures, offering higher resolution than standard column chromatography. However, it is a more resource-intensive technique.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving substituted aryl halides and boronic acids, which can serve as a starting point for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Aryl BromidePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9064-81
2-Bromo-6-methoxynaphthalenePhenylboronic acidPd(OAc)₂ (0.2)K₂CO₃Water70High
Aryl Bromide2-Nitrophenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O10070-98

Note: Yields are highly dependent on the specific substrates and reaction conditions.[9][10][11]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Suzuki-Miyaura Reaction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[11][12]

Protocol 2: Purification by Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or heptane).

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. The gradient should be determined based on prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent.

  • If necessary, add a co-solvent to aid dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.[6]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, This compound, Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Low Yield or Complex Mixture check_reaction Reaction Incomplete? start->check_reaction side_products Significant Side Products? check_reaction->side_products No optimize_conditions Optimize Reaction: - Increase Temperature - Screen Ligands/Bases - Check Catalyst Activity check_reaction->optimize_conditions Yes homocoupling Homocoupling? side_products->homocoupling Yes end_node Proceed to Optimized Purification optimize_conditions->end_node protodeborylation Protodeborylation? homocoupling->protodeborylation No degas Improve Degassing Use Inert Atmosphere homocoupling->degas Yes milder_conditions Use Milder Base Lower Temperature Anhydrous Solvent protodeborylation->milder_conditions Yes protodeborylation->end_node No degas->end_node milder_conditions->end_node

Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-6-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 2-Bromo-6-chlorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Significant Formation of Homocoupled Byproduct

Symptoms:

  • Presence of a significant peak corresponding to the symmetrical biaryl (dimer of this compound) in the crude reaction mixture (LC-MS, GC-MS, or NMR analysis).

  • Reduced yield of the desired cross-coupled product.

  • Difficult purification due to the co-elution of the homocoupled byproduct with the desired product.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Dissolved Oxygen 1. Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[1] 2. Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox) from start to finish.[2]
Use of a Pd(II) Precatalyst 1. Employ a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄. 2. In Situ Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider adding a mild reducing agent to facilitate the in situ formation of the active Pd(0) species.[3][4] 3. Pre-heating: Pre-heat the mixture of the palladium catalyst, base, and solvent before adding the boronic acid. This can help to ensure the catalyst is in its active Pd(0) state.[2]
Suboptimal Ligand Choice 1. Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination step over the pathways leading to homocoupling.[5]
Inappropriate Base 1. Weaker Bases: Use weaker inorganic bases like K₃PO₄ or K₂CO₃, which are generally less likely to promote homocoupling compared to strong bases.[6]
Issue 2: Low or No Yield of the Desired Cross-Coupled Product

Symptoms:

  • The starting materials (aryl halide and/or boronic acid) remain largely unreacted.

  • The desired product is formed in very low quantities.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Deactivation 1. Reagent Purity: Ensure all reagents, especially the solvent, are pure and dry. 2. Optimize Temperature: Avoid excessive reaction temperatures that can lead to catalyst decomposition.
Inefficient Transmetalation 1. Choice of Base: The base is crucial for the activation of the boronic acid. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal one for your specific substrate combination. 2. Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water can facilitate the dissolution of both the organic and inorganic reagents, promoting the reaction.
Steric Hindrance 1. Specialized Ligands: For sterically hindered substrates like this compound, the use of specialized bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is often necessary to achieve good yields.[5]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is problematic because it consumes the boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[1]

Q2: What are the main causes of boronic acid homocoupling?

A2: The two primary causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[7] Pd(II) precatalysts can also directly react with the boronic acid to form the homocoupled product.[8]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing is crucial. Two common methods are:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (15-30 minutes).[1]

  • Freeze-Pump-Thaw: This involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.[1]

Q4: What is the role of the ligand in preventing homocoupling?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over the homocoupling side reaction. Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[6]

Q5: Can the choice of base affect the extent of homocoupling?

A5: Yes, the choice of base is important. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[6]

Quantitative Data on Homocoupling Prevention

Table 1: Effect of Ligand and Base on the Yield of Suzuki Coupling with Sterically Hindered Boronic Acids

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (1)PPh₃ (4)K₃PO₄Toluene10024<10[1] (Adapted)
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene10012>95[1] (Adapted)
3Pd(OAc)₂ (2)NoneK₂CO₃DMF8024Low[6] (Adapted)
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1008>90[6] (Adapted)

Note: The data presented is for analogous sterically hindered systems and serves to illustrate the general principles of reaction optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Sparge the reaction mixture with argon or nitrogen for an additional 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_1 Homocoupling Side Reaction Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation O2 O2 O2->Pd(II) Intermediate Ar'-Pd(II)-OOR' Pd(II)->Intermediate Transmetalation Boronic_Acid_1 Ar'-B(OH)2 Boronic_Acid_1->Intermediate Homocoupled_Product Ar'-Ar' Intermediate->Homocoupled_Product Reductive Elimination Boronic_Acid_2 Ar'-B(OH)2 Boronic_Acid_2->Homocoupled_Product

Caption: A simplified pathway for oxygen-mediated boronic acid homocoupling.

References

Technical Support Center: Managing Steric Hindrance with 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the sterically hindered coupling partner, 2-Bromo-6-chlorophenylboronic acid. The di-ortho-substituted nature of this reagent presents unique challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving very low yields?

A1: Low to no yield is the most common issue when working with sterically hindered substrates like this compound. The steric bulk from the ortho-bromo and chloro substituents impedes critical steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] Success requires moving beyond standard Suzuki-Miyaura conditions to those specifically designed for challenging couplings. Key areas to check first are your catalyst/ligand system, the choice of base, and the reaction temperature.[2]

Q2: I'm observing a significant amount of a homocoupled dimer of my boronic acid as a side product. What causes this and how can I prevent it?

A2: Homocoupling is a common side reaction caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[1] To minimize this, rigorous degassing of all solvents and reagents is essential. Ensure the reaction is maintained under a completely inert atmosphere (Argon or Nitrogen) from start to finish.[1] Using a robust palladium(0) source or an efficient precatalyst, along with bulky, electron-donating ligands, can also favor the desired cross-coupling pathway over homocoupling.[1]

Q3: The reaction mixture turns black, and the catalyst appears to have crashed out. What is happening?

A3: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has agglomerated and precipitated out of solution, effectively halting the catalytic cycle.[3] This is often caused by ligand degradation or an insufficient ligand-to-palladium ratio, especially at the high temperatures required for hindered couplings. Using more robust, sterically hindered ligands like Buchwald-type biaryl phosphines can stabilize the active palladium species and prevent decomposition.[2][3]

Q4: How can I improve the stability and handling of this compound, which seems to degrade over time?

A4: Boronic acids can be prone to degradation, particularly protodeboronation, especially when exposed to air and moisture.[4] For particularly sensitive applications or long-term storage, consider converting the boronic acid to a more stable derivative. Air- and water-stable crystalline solids can be formed by creating adducts with diethanolamine or by converting them to MIDA boronates.[1][4][5] These derivatives can often be used directly in the coupling reaction, where they slowly release the boronic acid under the reaction conditions.[4]

Troubleshooting Guides

Problem: Low or No Product Formation
Potential CauseRecommended Solution
Ineffective Ligand Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These are essential for accelerating the oxidative addition and reductive elimination steps with hindered substrates.[1][2][6][7]
Insufficient Base Strength The transmetalation step is often rate-limiting and requires a sufficiently strong base. Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.[1]
Reaction Temperature Too Low Sterically hindered couplings have a higher activation energy. Increase the reaction temperature to 80–110 °C or higher. Use a high-boiling point solvent like toluene, dioxane, or DMF to accommodate these temperatures.[1]
Inactive Catalyst Ensure your palladium source is active. Use a fresh batch or a robust, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3).[1][8]
Reagent Impurity/Degradation Verify the purity of all starting materials. Boronic acids can degrade on storage; consider using a fresh bottle or a more stable derivative.[4]
Problem: Significant Side Product Formation (Homocoupling, Protodeboronation)
Potential CauseRecommended Solution
Oxygen Contamination Rigorously degas all solvents (including water, if used) and the reaction vessel. Sparging with an inert gas (Argon or Nitrogen) for an extended period or using freeze-pump-thaw cycles is recommended. Maintain a positive pressure of inert gas throughout the reaction.[1]
Slow Transmetalation A slow transmetalation step can allow side reactions to dominate. Optimize the base and consider a more electron-rich ligand to accelerate this step. Increasing the temperature can also help favor the desired cross-coupling.[3]
Excess Water/Protic Sources Protodeboronation, the replacement of the boron group with a hydrogen, can be catalyzed by excess water or other protic sources. Use anhydrous solvents and ensure reagents are dry. If aqueous conditions are necessary, minimize the amount of water.[3]

Quantitative Data Summary

The selection of ligand and base is paramount for successfully coupling sterically hindered partners. The following table illustrates the expected impact of these choices on reaction yield, based on general principles for difficult Suzuki-Miyaura couplings.

Table 1: Representative Effect of Ligand and Base on Hindered Coupling Yield

Ligand Base Temperature (°C) Typical Yield (%) Rationale
PPh₃ Na₂CO₃ 80 < 5% "Standard" conditions; insufficient for overcoming steric hindrance.
PPh₃ K₃PO₄ 110 10-20% Stronger base and higher temperature help, but the ligand remains the limiting factor.
XPhos K₂CO₃ 110 60-75% A bulky ligand dramatically improves the outcome by facilitating key catalytic steps.[1]
XPhos K₃PO₄ 110 > 90% Optimal combination of a bulky, electron-rich ligand and a strong base overcomes the steric challenge. [1][2]

| SPhos | Cs₂CO₃ | 100 | > 90% | Another excellent combination of a highly active Buchwald ligand and a strong base.[7] |

Visualizations

Troubleshooting_Workflow start Low / No Yield with This compound check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? start->check_ligand use_buchwald ACTION: Switch to a Buchwald-type ligand (XPhos, SPhos, etc.). check_ligand->use_buchwald No check_base Is the base strong and non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)? check_ligand->check_base Yes use_buchwald->check_base use_strong_base ACTION: Use finely powdered K₃PO₄ or Cs₂CO₃. check_base->use_strong_base No check_temp Is the reaction temperature sufficiently high (e.g., >100 °C)? check_base->check_temp Yes use_strong_base->check_temp increase_temp ACTION: Increase temperature to 100-120 °C using a high-boiling solvent (Toluene, Dioxane). check_temp->increase_temp No check_atmosphere Was the reaction rigorously degassed and kept under an inert atmosphere? check_temp->check_atmosphere Yes increase_temp->check_atmosphere degas_rigorously ACTION: Thoroughly degas all solvents and maintain a positive pressure of Ar or N₂. check_atmosphere->degas_rigorously No success Improved Yield check_atmosphere->success Yes degas_rigorously->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions involving sterically hindered substrates.

Suzuki_Cycle_Hindered Suzuki Catalytic Cycle for Hindered Substrates cluster_main cluster_ligand Role of Bulky Ligand (e.g., XPhos) Pd0 L-Pd(0) (L = Bulky Ligand) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII L-Pd(II)-Ar(X) OxAdd->PdII Transmetal Transmetalation (Difficult Step) PdII->Transmetal + Ar'-B(OH)₂ (Base Activated) PdII_Biaryl L-Pd(II)-Ar(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination (Difficult Step) PdII_Biaryl->RedElim Ligand_Role • Stabilizes Pd(0) center • Promotes monoligation • Accelerates Reductive Elimination PdII_Biaryl->Ligand_Role RedElim->Pd0 Catalyst Regenerated Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki catalytic cycle, highlighting the difficult steps impacted by steric hindrance and the crucial role of bulky ligands.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with a generic aryl halide (Ar-X).

Reagents & Equipment:

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

  • This compound (1.2 equivalents)

  • Aryl halide (Ar-X) (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Standard laboratory glassware, syringes, and needles

  • Inert atmosphere system (Argon or Nitrogen line)

Procedure:

  • Setup: To the oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting aryl halide.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction vigorously.[1]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS. The reaction may require 12-24 hours.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Protocol 2: Preparation of Diethanolamine Adduct for Improved Stability

This procedure creates a more stable, storable form of the boronic acid.

Procedure:

  • Dissolution: In a small flask, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent such as dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise to the solution.[1]

  • Precipitation: A white precipitate of the diethanolamine adduct will form. Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be stored and used directly in the Suzuki coupling reaction as described in Protocol 1.[1]

References

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-6-chlorophenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki-Miyaura coupling of the sterically hindered substrate, 2-Bromo-6-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of this compound so challenging?

A1: The coupling of this compound is challenging primarily due to steric hindrance. The presence of two ortho-substituents (bromo and chloro groups) impedes the approach of the coupling partners to the palladium catalyst, which can slow down or inhibit the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Q2: My reaction with this compound is giving low to no yield. What is the first parameter I should investigate?

A2: Before optimizing catalyst loading, it is crucial to ensure that the fundamental reaction conditions are appropriate for a sterically hindered substrate. The most critical factor is the choice of a suitable palladium catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ are often ineffective. It is recommended to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.

Q3: What are the most common side reactions observed during the coupling of this compound?

A3: The most common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of 1-bromo-3-chlorobenzene and consuming the boronic acid. Homocoupling involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide partner.

Q4: Can increasing the catalyst loading always solve low yield problems with this substrate?

A4: Not necessarily. While insufficient catalyst can lead to low yields, excessively high catalyst loading can sometimes promote side reactions and lead to the formation of palladium black (inactive palladium). It also increases the cost and the burden of removing residual palladium from the final product, which is a significant concern in pharmaceutical applications. Therefore, optimizing the catalyst loading is a critical step.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize the catalyst loading for the Suzuki-Miyaura coupling of this compound.

Issue 1: Low or No Product Formation

Possible Cause 1: Inappropriate Catalyst System

  • Solution: Ensure you are using a catalyst system known to be effective for sterically hindered substrates. A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich ligand (e.g., SPhos, XPhos) is a good starting point.

Possible Cause 2: Suboptimal Reaction Conditions

  • Solution: Before focusing on catalyst loading, optimize other reaction parameters such as the base, solvent, and temperature. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) and higher temperatures (80-110 °C) are often required.

Possible Cause 3: Insufficient Catalyst Loading

  • Solution: If the catalyst system and other conditions are appropriate, a low catalyst loading might be the issue. A systematic increase in the catalyst loading should be performed. See the experimental protocol below for a suggested screening range.

Issue 2: Reaction Stalls or is Sluggish

Possible Cause 1: Catalyst Deactivation

  • Solution: The active Pd(0) species can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Catalyst deactivation can also manifest as the formation of palladium black. Using more robust ligands can sometimes mitigate this.

Possible Cause 2: Steric Hindrance Limiting Reaction Rate

  • Solution: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. If the temperature is already high, a modest increase in catalyst loading may improve the reaction rate.

Issue 3: Significant Side Product Formation (Homocoupling or Protodeboronation)

Possible Cause 1: Catalyst Loading is Too High

  • Solution: An excess of catalyst can sometimes lead to an increase in side reactions. Try decreasing the catalyst loading systematically.

Possible Cause 2: Incorrect Ligand-to-Palladium Ratio

  • Solution: The ratio of ligand to palladium is crucial. For monodentate ligands, a ratio of 2:1 (ligand:Pd) is often optimal to ensure the formation of the active catalytic species and prevent catalyst decomposition.

Data Presentation: Catalyst Loading Optimization

The following table provides an example of how to structure the results from a catalyst loading optimization experiment.

EntryPd(OAc)₂ (mol%)SPhos (mol%)Temperature (°C)Time (h)Yield (%)
10.51.01001225
21.02.01001255
31.53.01001278
42.04.01001285
52.55.01001286

This data is illustrative and will vary based on the specific coupling partner and other reaction conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Optimizing Catalyst Loading
  • Set up Parallel Reactions: Prepare a series of reactions in parallel using the general protocol described above.

  • Vary Catalyst Loading: In each reaction vial, vary the molar percentage of the palladium source and ligand. It is recommended to screen a range from 0.5 mol% to 2.5 mol% of the palladium source, maintaining a 2:1 ligand-to-palladium ratio for monodentate ligands.

  • Maintain Constant Conditions: Keep all other parameters (substrate ratio, base, solvent, temperature, and reaction time) constant across all reactions.

  • Monitor and Analyze: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). After the specified reaction time, quench the reactions and determine the yield of the desired product for each catalyst loading.

  • Identify Optimum: The optimal catalyst loading is the lowest amount that provides a high yield in a reasonable amount of time.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization A Initial Reaction Setup (Optimized Base, Solvent, Temp) B Prepare Parallel Reactions A->B C Vary Catalyst Loading (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol% Pd) B->C D Maintain Constant Ligand:Pd Ratio C->D E Run Reactions & Monitor Progress D->E F Analyze Yields E->F G Identify Optimal Catalyst Loading F->G

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Logic Troubleshooting Decision Tree A Low Yield or No Reaction B Is Catalyst/Ligand System Appropriate for Hindered Substrates? A->B C No B->C No D Yes B->D Yes E Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) C->E F Are Other Conditions Optimized? (Base, Solvent, Temperature) D->F G No F->G No H Yes F->H Yes I Optimize Base, Solvent, and Temperature First G->I J Systematically Increase Catalyst Loading H->J

Caption: Troubleshooting logic for low-yield reactions.

hydrolytic stability of 2-Bromo-6-chlorophenylboronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the hydrolytic stability of 2-Bromo-6-chlorophenylboronic acid in aqueous media. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous media?

A1: The primary degradation pathway for arylboronic acids, including this compound, in aqueous media is protodeboronation.[1][2] This chemical reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] The propensity for protodeboronation is highly variable and is influenced by several factors, including the reaction conditions and the organic substituent of the boronic acid.[1]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The main degradation product from protodeboronation would be 1-bromo-3-chlorobenzene. In addition to protodeboronation, oxidative degradation can also occur, which would lead to the formation of 2-bromo-6-chlorophenol and boric acid.[3][4]

Q3: How do the ortho-substituents (bromo and chloro) on this compound affect its stability?

A3: The electronic and steric effects of the bromo and chloro substituents at the ortho positions can significantly influence the stability of the boronic acid.[5][6] Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, which may affect its susceptibility to nucleophilic attack by water or hydroxide ions. The steric hindrance from these bulky ortho-substituents can also play a role in the rate of degradation.[7] For some ortho-halogenated systems, rapid protodeboronation has been observed.[6]

Q4: Can I expect this compound to be stable in my aqueous reaction buffer?

A4: The stability of this compound in your aqueous buffer will depend on the pH, temperature, and the presence of other reagents. Boronic acids are known to undergo degradation under both acidic and basic conditions.[1] It is crucial to evaluate the stability of the compound under your specific experimental conditions.

Q5: Are there any methods to improve the stability of this compound in solution?

A5: One common strategy to enhance the stability of boronic acids is to convert them into boronate esters, for example, by reacting them with pinacol.[2][5] However, the applicability of this method is limited in biological systems.[2] For in-situ applications, minimizing exposure to harsh pH conditions and elevated temperatures can help to reduce the rate of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or kinetics Degradation of this compound during the experiment.Prepare fresh solutions of the boronic acid immediately before use. Consider dissolving the sample in an aprotic solvent like acetonitrile or tetrahydrofuran to minimize hydrolysis before injection or addition to the reaction mixture.[8]
Appearance of unexpected byproducts in analysis (e.g., HPLC, LC-MS) Protodeboronation or oxidative degradation of the boronic acid.Characterize the byproducts to confirm their identity. The expected protodeboronation product is 1-bromo-3-chlorobenzene. If oxidative degradation is suspected, look for 2-bromo-6-chlorophenol.
Difficulty in dissolving the boronic acid Boronic acids can dehydrate to form cyclic anhydrides called boroxines.[9]Gently warm the solution or use a co-solvent to aid dissolution. Note that boroxines are generally readily hydrolyzed back to the boronic acid in the presence of water.[10]
Poor separation or peak tailing in reverse-phase HPLC analysis On-column degradation or interaction with free silanol groups on the column.Use a shorter column or a faster gradient to reduce the residence time on the column.[8] Employing an end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can help minimize interactions with silanols.[8]

Experimental Protocols

Protocol for Assessing Hydrolytic Stability

This protocol outlines a general method for monitoring the degradation of this compound in an aqueous buffer using HPLC.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) to minimize initial degradation.

  • Preparation of Test Solutions:

    • Prepare your aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

    • Spike the buffer with the boronic acid stock solution to achieve the desired final concentration.

    • Prepare several identical vials of the test solution.

  • Incubation:

    • Store the vials at a controlled temperature that mimics your experimental conditions.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.

  • Sample Analysis:

    • Immediately analyze the sample by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • The mobile phase could consist of a gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate.[11][12]

    • Use a UV detector to monitor the disappearance of the parent compound and the appearance of degradation products.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration or peak area of the boronic acid against time to determine the degradation kinetics.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (Aprotic Solvent) prep_test Prepare Test Solution (Aqueous Buffer) prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate analyze Analyze by HPLC at Time Points incubate->analyze data Determine Degradation Kinetics analyze->data

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

cluster_pathway Degradation Pathways in Aqueous Media boronic_acid This compound protodeboronation Protodeboronation (H₂O, H⁺/OH⁻) boronic_acid->protodeboronation Major Pathway oxidative Oxidative Degradation (e.g., ROS) boronic_acid->oxidative Side Reaction prot_product 1-Bromo-3-chlorobenzene protodeboronation->prot_product ox_product 2-Bromo-6-chlorophenol oxidative->ox_product

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

impact of solvent choice on 2-Bromo-6-chlorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-Bromo-6-chlorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent issue, often stemming from the specific characteristics of this di-halogenated substrate. Here are the potential causes and troubleshooting steps:

  • Inactive Catalyst: The active catalyst for Suzuki couplings is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0).

    • Troubleshooting:

      • Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Ensure your phosphine ligands are not oxidized, as they can aid in the reduction of Pd(II).

      • Use fresh, high-purity reagents and anhydrous, degassed solvents to prevent catalyst deactivation.[1]

  • Suboptimal Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Standard ligands may not be effective for this sterically hindered and electron-deficient substrate.

    • Troubleshooting:

      • Screen a variety of bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos).[1] These can promote the rate-determining oxidative addition step.

      • N-heterocyclic carbene (NHC) ligands can also be effective for challenging substrates.

  • Inappropriate Base or Solvent: The base and solvent system is crucial for the transmetalation step and overall reaction rate.

    • Troubleshooting:

      • Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base is often linked to the solvent system.[2]

      • Optimize the solvent. Common choices include mixtures of dioxane/water, toluene/water, or THF/water. The addition of water is often necessary to dissolve the base and facilitate the formation of the active boronate species.[3]

  • Low Reaction Temperature: Some cross-coupling reactions require higher temperatures to overcome activation energy barriers, especially with less reactive aryl chlorides, although the C-Br bond is more reactive.

    • Troubleshooting:

      • Gradually increase the reaction temperature, for example, from 80°C to 100°C.[1]

Q2: I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction that consumes your starting material. Here’s how to address it:

  • Reaction Atmosphere: Oxygen can promote the homocoupling of boronic acids.

    • Troubleshooting: Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) throughout the experiment.[1]

  • Catalyst System: The choice of palladium source and ligand can influence the prevalence of homocoupling.

    • Troubleshooting:

      • Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can sometimes reduce homocoupling.

      • Bidentate ligands like dppf may suppress homocoupling compared to monodentate ligands in some cases.[1]

  • Slow Addition: A high concentration of the boronic acid can favor homocoupling.

    • Troubleshooting: Consider slow addition of the this compound to the reaction mixture to keep its instantaneous concentration low.

Q3: Protodeboronation is consuming my boronic acid. What conditions favor this side reaction and how can I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids.

  • Presence of Water and Base: The combination of a base and water can catalyze the protodeboronation of the boronic acid.[1]

    • Troubleshooting:

      • While water is often necessary, using an excessive amount can be detrimental. Optimize the solvent-to-water ratio.

      • Consider using a less basic carbonate or phosphate, or explore anhydrous conditions if feasible for your specific reaction, although this may require different bases or activators.

  • Boronic Acid Stability: Boronic acids, especially electron-deficient ones, can be unstable under reaction conditions.

    • Troubleshooting:

      • Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are often more resistant to protodeboronation.[1]

      • Use the boronic acid as fresh as possible and store it under appropriate conditions (cool, dry, and dark).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst or suboptimal ligandUse a Pd(0) precatalyst or screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
Inappropriate base/solvent combinationScreen various bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[2][3]
Low reaction temperatureGradually increase the temperature (e.g., from 80°C to 100°C).[1]
Significant Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1]
Catalyst system favors homocouplingTry a Pd(0) source and consider bidentate ligands like dppf.[1]
Protodeboronation of Boronic Acid Excess water or strong baseOptimize the water content in the solvent mixture. Consider milder bases like K₂CO₃ or K₃PO₄.[1]
Instability of the boronic acidUse a more stable boronic ester (e.g., pinacol ester).[1]
Formation of Palladium Black Insufficient ligand to stabilize Pd(0)Increase the ligand-to-palladium ratio slightly.
High reaction temperatureLower the reaction temperature.
Impurities in reagents or solventUse purified reagents and anhydrous, degassed solvents.[1]

Data Presentation: Impact of Solvent on Suzuki-Miyaura Coupling Yield

Solvent System General Observations Typical Yield Range *
1,4-Dioxane / Water A very common and effective solvent system for a wide range of substrates. Good for dissolving both organic and inorganic reagents.Good to Excellent (~85-95%)[4]
Toluene / Water Another widely used biphasic system. Toluene is less polar than dioxane.Moderate to Excellent[5]
Tetrahydrofuran (THF) / Water A versatile solvent that can promote Suzuki-Miyaura couplings.Good[6]
N,N-Dimethylformamide (DMF) / Water A polar aprotic solvent, often used for more challenging couplings that require higher temperatures.Moderate to Good
Alcohols (e.g., Ethanol) / Water The protic nature of alcohols can facilitate the reaction.Potentially High

*Yields are approximate and based on reactions with structurally similar aryl bromides. Actual yields will depend on the specific coupling partner, catalyst, ligand, base, and reaction conditions.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl halide/triflate (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 0.1-0.2 M)

  • Anhydrous, degassed solvents

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the coupling partner (aryl/vinyl halide/triflate), the palladium catalyst, and the base under an inert atmosphere.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100°C).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

Visualizations

Suzuki_Coupling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Reactants: - this compound - Coupling Partner - Base (e.g., K2CO3) B Add Catalyst System: - Palladium Source (e.g., Pd(PPh3)4) - Ligand (if separate) A->B C Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) B->C D Add Degassed Solvent (e.g., Dioxane/Water) C->D E Heat to Reaction Temperature (e.g., 80-100°C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (Cool & Add Water) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Low or No Conversion? Catalyst Optimize Catalyst & Ligand Start->Catalyst Yes Conditions Optimize Reaction Conditions Start->Conditions Yes Catalyst_Details - Use Pd(0) source - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Catalyst->Catalyst_Details Side_Reactions Check for Side Reactions Catalyst->Side_Reactions Conditions_Details - Screen bases (K2CO3, K3PO4) - Screen solvents (Dioxane/H2O) - Increase temperature Conditions->Conditions_Details Conditions->Side_Reactions Homocoupling Issue: Homocoupling Side_Reactions->Homocoupling Present Protodeboronation Issue: Protodeboronation Side_Reactions->Protodeboronation Present Success Improved Yield Side_Reactions->Success Minimized Homocoupling_Sol Solution: - Ensure anaerobic conditions - Use Pd(0) catalyst Homocoupling->Homocoupling_Sol Protodeboronation_Sol Solution: - Optimize water content - Use milder base - Use boronic ester Protodeboronation->Protodeboronation_Sol

Caption: Troubleshooting logic for optimizing reactivity.

References

resolving discrepancies in 2-Bromo-6-chlorophenylboronic acid melting point

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues and questions regarding the melting point of 2-Bromo-6-chlorophenylboronic acid, providing troubleshooting steps and experimental protocols for researchers, scientists, and drug development professionals.

Resolving Discrepancies in the Melting Point of this compound

Introduction

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, researchers may encounter difficulties in determining a consistent and sharp melting point for this compound. This guide provides insights into the potential causes of these discrepancies and offers systematic approaches to troubleshoot and obtain reliable analytical data.

The primary challenge in determining the melting point of many arylboronic acids, including this compound, stems from their inherent chemical properties. Unlike many simple organic solids, boronic acids are prone to dehydration upon heating, forming cyclic anhydrides known as boroxines.[1][2][3][4][5][6] This transformation can lead to a broad or poorly defined melting range, which may be more indicative of decomposition than a true melting point.[4][7] Furthermore, factors such as polymorphism (the existence of multiple crystalline forms), the presence of impurities, and the hygroscopic nature of the compound can contribute to variability in observed melting points.[8]

Data Presentation: Reported Melting Point

An extensive search of chemical supplier databases and scientific literature reveals a significant discrepancy: a lack of a consistently reported melting point for this compound (CAS No. 1107580-65-3). Most suppliers do not provide a melting point for this compound. One isolated source mentions a range of 0-6°C, which is highly atypical for an aromatic solid of this nature and is likely erroneous, possibly referring to recommended storage conditions.[9]

Parameter Value Source/CAS Number
Melting PointNot consistently reported1107580-65-3

This absence of reliable data underscores the difficulties in characterizing this compound and highlights the need for a standardized approach to its analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common questions and issues encountered during the experimental determination of the melting point for this compound.

Q1: Why am I observing a very broad melting range for my sample?

A broad melting range (greater than 2°C) is a common issue with boronic acids and can be attributed to several factors:

  • Presence of Boroxine: As the sample is heated, the boronic acid may be dehydrating to form its corresponding boroxine (a cyclic trimer anhydride). You are likely observing the melting of a mixture of the boronic acid and its boroxine, which, according to the colligative properties, will melt over a wide range.

  • Impurities: The presence of residual solvents, starting materials from synthesis, or by-products of side reactions will depress and broaden the melting point range.

  • Hygroscopic Nature: If the sample has absorbed moisture from the atmosphere, this can also lead to a broadened melting range.

Troubleshooting Steps:

  • Dry the Sample: Ensure your sample is rigorously dried under high vacuum for several hours before analysis to remove any absorbed water or residual solvents.

  • Recrystallize: Purify the sample by recrystallization from an appropriate solvent system under anhydrous conditions. This will help remove chemical impurities.

  • Use a Faster Ramp Rate (for initial determination): A rapid heating rate during an initial, rough melting point determination can sometimes minimize the time for on-plate dehydration to the boroxine, giving a sharper, albeit less accurate, initial reading. For an accurate reading, a slow ramp rate is crucial.[10]

Q2: My compound decomposes before it melts. What does this mean?

Decomposition, often observed as darkening or gas evolution, before or during melting is a strong indication that the observed "melting point" is actually a decomposition temperature. This is a characteristic behavior for many boronic acids due to the formation of boroxines upon heating.[4][7]

Troubleshooting Steps:

  • Visual Observation: Carefully note the temperature at which decomposition begins and the range over which it occurs. Report this as a decomposition temperature range (e.g., "decomposes at 155-160°C") rather than a melting point.

  • Alternative Analytical Techniques: Consider using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to better understand the thermal behavior of your compound.[1] These methods can distinguish between melting and decomposition events.

Q3: I have found a literature value for a similar boronic acid, but my value is significantly different. Why?

Discrepancies between your experimental value and a literature value for a related compound can arise from:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.[8] Your synthesis or purification method may have produced a different polymorph than the one reported.

  • Purity: As mentioned, even small amounts of impurities can significantly lower the melting point.

  • Experimental Technique: Differences in the heating rate or the calibration of the melting point apparatus can lead to variations in measured values.

Troubleshooting Steps:

  • Standardize Your Technique: Follow a consistent and well-defined protocol for melting point determination, as detailed in the experimental protocols section below.

  • Characterize the Crystalline Form: If polymorphism is suspected, techniques like X-ray diffraction (XRD) can be used to identify the crystal form.

  • Use a Certified Standard: If available, measure the melting point of a certified reference standard on your apparatus to verify its calibration.

Experimental Protocols

Protocol for Accurate Melting Point Determination of this compound

This protocol is designed to minimize the impact of common issues associated with boronic acids.

1. Sample Preparation:

  • Ensure the this compound sample is of high purity. If necessary, recrystallize the compound from a suitable anhydrous solvent.

  • Thoroughly dry the purified sample under high vacuum for at least 4 hours to remove any residual solvent and moisture.

  • Finely pulverize a small amount of the dry sample on a clean, dry watch glass using a spatula.

2. Loading the Capillary Tube:

  • Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.

  • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[10]

  • The final packed sample height should be approximately 2-3 mm.[10]

3. Melting Point Measurement:

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • If a literature value is unknown, perform a rapid initial determination by heating at a rate of 10-15°C per minute to get an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point found in the initial run.[10]

  • Decrease the heating rate to 1-2°C per minute.[10]

  • Record the temperature at which the first drop of liquid appears (T1).

  • Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

  • Note any signs of decomposition, such as color change or gas evolution, and report it alongside the melting range.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing discrepancies in the melting point of this compound.

MeltingPointTroubleshooting start Start: Observe Melting Point Discrepancy broad_range Observation: Broad Melting Range (>2°C) start->broad_range decomposition Observation: Decomposition Before/During Melting start->decomposition value_mismatch Observation: Value Mismatch with Literature start->value_mismatch check_purity Is the sample pure? broad_range->check_purity Potential Causes: Impurity, Water, Boroxine report_decomposition Action: Report as decomposition temperature range decomposition->report_decomposition Likely Boroxine Formation check_technique Is the technique correct? value_mismatch->check_technique Potential Causes: Polymorphism, Technique dry_sample Action: Dry sample under high vacuum check_purity->dry_sample No re_measure Re-measure Melting Point check_purity->re_measure Yes recrystallize Action: Recrystallize sample under anhydrous conditions dry_sample->recrystallize recrystallize->re_measure end End: Reliable Characterization re_measure->end use_dsc_tga Action: Use DSC/TGA for thermal analysis report_decomposition->use_dsc_tga use_dsc_tga->end check_polymorphism Consider Polymorphism check_technique->check_polymorphism Yes standardize_protocol Action: Follow standardized melting point protocol check_technique->standardize_protocol No use_xrd Action: Use XRD to identify crystal form check_polymorphism->use_xrd use_xrd->end standardize_protocol->re_measure

Caption: Troubleshooting workflow for melting point determination.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Bromo-6-chlorophenylboronic Acid vs. 2-Chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the Suzuki-Miyaura coupling reactivity of two ortho-substituted phenylboronic acids, 2-Bromo-6-chlorophenylboronic acid and 2-chlorophenylboronic acid, reveals significant differences attributable to steric and electronic effects. This guide provides researchers, scientists, and drug development professionals with a comparative analysis, supported by experimental data, to inform substrate selection and reaction optimization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the boronic acid partner is a critical determinant of the reaction's success, particularly when dealing with sterically hindered substrates. This guide focuses on a comparative analysis of two such substrates: the di-ortho-substituted this compound and the mono-ortho-substituted 2-chlorophenylboronic acid.

Executive Summary of Reactivity Comparison

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is profoundly influenced by the nature and position of substituents on the phenyl ring. Both electronic and steric factors play a crucial role in the efficiency of the transmetalation step of the catalytic cycle.[1] Electron-withdrawing groups, such as halogens, generally decrease the nucleophilicity of the aryl group, which can slow down the transmetalation process. However, the most significant factor differentiating the two compounds in this guide is the steric hindrance imposed by the ortho substituents.

2-Chlorophenylboronic acid , with a single chlorine atom in the ortho position, presents a moderate level of steric hindrance. While this can necessitate more forcing reaction conditions compared to its para- or meta-isomers, it readily participates in Suzuki-Miyaura coupling with a variety of aryl halides.

This compound , on the other hand, is a di-ortho-substituted boronic acid, presenting a significantly more challenging steric environment around the carbon-boron bond. This substantial steric bulk severely impedes the approach of the palladium complex for transmetalation, often leading to lower yields and requiring highly specialized and optimized reaction conditions to achieve satisfactory results. The general reactivity trend for substituted phenylboronic acids in Suzuki coupling is para > meta >> ortho, highlighting the profound impact of ortho substitution.[1]

Quantitative Data Comparison

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chlorophenylboronic acid1-Bromo-4-(chloromethyl)benzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80280[2]
This compound2-Bromo-4-chlorophenol derivativePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901764-81 (range with different boronic acids)[3]

Note: The data for this compound is inferred from a study where a variety of phenylboronic acids were coupled with a 2-bromo-4-chlorophenyl derivative. The reported yield range reflects the performance of different boronic acids in that specific system and serves as an estimation for the reactivity of the target compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving the two boronic acids.

General Protocol for Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid

This protocol is adapted from the coupling of various arylboronic acids with 1-bromo-(chloromethyl)benzenes.[2]

Materials:

  • 1-Bromo-4-(chloromethyl)benzene (0.30 mmol)

  • 2-Chlorophenylboronic acid (0.33 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

  • Toluene (1.0 mL)

  • Water (0.1 mL)

  • Argon atmosphere

Procedure:

  • To a reaction vessel, add 1-bromo-4-(chloromethyl)benzene, 2-chlorophenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

  • Purge the vessel with argon.

  • Add toluene and water to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 2 hours under an argon atmosphere.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general representation for the coupling of phenylboronic acids with a 2-bromo-4-chlorophenyl derivative.[3]

Materials:

  • 2-Bromo-4-chlorophenyl-2-bromobutanoate (0.062 mmol, 1.0 equiv)

  • This compound (0.0683 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium phosphate (K₃PO₄, 1.24 mmol, 2.2 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (4 mL)

  • Argon atmosphere

Procedure:

  • To a reaction vessel, add the 2-bromo-4-chlorophenyl-2-bromobutanoate, this compound, Pd(PPh₃)₄, and K₃PO₄.

  • Purge the vessel with argon.

  • Add 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 17 hours under an argon atmosphere.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the crude product using column chromatography.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in optimizing such reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Logic_Diagram start Start: Suzuki Coupling with Ortho-Substituted Boronic Acid steric_check Assess Steric Hindrance start->steric_check mono_ortho Mono-ortho-substituted (e.g., 2-chlorophenylboronic acid) steric_check->mono_ortho Low to Moderate di_ortho Di-ortho-substituted (e.g., this compound) steric_check->di_ortho High conditions_mono Standard to Moderately Forcing Conditions: - Pd(OAc)2 or Pd(PPh3)4 - Standard phosphine ligands - Common bases (K2CO3, Cs2CO3) - 80-110 °C mono_ortho->conditions_mono conditions_di Highly Optimized/Forcing Conditions: - Bulky, electron-rich phosphine ligands  (e.g., SPhos, XPhos) - Stronger bases (e.g., K3PO4) - Higher temperatures (>100 °C) - Longer reaction times di_ortho->conditions_di yield_check Acceptable Yield? conditions_mono->yield_check conditions_di->yield_check success Successful Coupling yield_check->success Yes troubleshoot Troubleshoot: - Screen ligands - Screen bases - Increase temperature yield_check->troubleshoot No troubleshoot->steric_check

Caption: A logic diagram for selecting conditions for Suzuki coupling with ortho-substituted boronic acids.

Conclusion

The comparison between this compound and 2-chlorophenylboronic acid in Suzuki-Miyaura coupling reactions clearly illustrates the profound impact of steric hindrance. While 2-chlorophenylboronic acid is a viable, albeit sometimes challenging, coupling partner, the di-ortho-substituted this compound requires significantly more specialized and forceful conditions to achieve reasonable yields. Researchers aiming to incorporate the 2-bromo-6-chlorophenyl moiety should be prepared to invest considerable effort in optimizing their reaction conditions, particularly the choice of a sterically demanding and electron-rich phosphine ligand, a strong base, and elevated temperatures. This guide serves as a valuable resource for navigating the complexities of Suzuki-Miyaura couplings with sterically hindered substrates, ultimately aiding in the efficient synthesis of complex molecular architectures.

References

A Head-to-Head Comparison: 2-Bromo-6-chlorophenylboronic Acid and Its Pinacol Ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in the design and execution of synthetic routes. This guide provides an objective, data-driven comparison of 2-Bromo-6-chlorophenylboronic acid and its pinacol ester, focusing on their respective performance in terms of stability, reactivity, and handling. The information presented is supported by experimental data and established chemical principles to aid in the rational selection of the optimal reagent for specific research and development applications.

Executive Summary: The Stability-Reactivity Trade-Off

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between chemical stability and reactivity. As a general principle, boronic acids are more reactive in common cross-coupling reactions but are also more prone to degradation.[1] Conversely, the corresponding pinacol ester offers enhanced stability, simplifying handling and storage, often at the cost of attenuated reactivity. The selection of the appropriate reagent is therefore contingent on the specific requirements of the synthetic step and the overall complexity of the synthetic campaign.

Physicochemical Properties: A Tabular Comparison

A summary of the key physicochemical properties of this compound and its pinacol ester is presented below. The pinacol ester exhibits a significantly higher molecular weight and a solid physical form, which can be advantageous for precise weighing and handling.

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₆H₅BBrClO₂C₁₂H₁₅BBrClO₂
Molecular Weight 235.27 g/mol 317.41 g/mol
CAS Number 1107580-65-32121512-35-2
Physical Form SolidSolid
Melting Point 98-103 °CNot available

Stability and Handling: A Clear Advantage for the Pinacol Ester

Boronic acids are known to be susceptible to various degradation pathways, including dehydration to form cyclic anhydrides (boroxines) and protodeboronation, particularly in the presence of moisture or under certain reaction conditions.[2] This inherent instability can lead to a finite shelf-life and inconsistencies in reactivity.

In contrast, boronic acid pinacol esters are designed for enhanced stability. The pinacol group sterically protects the boron atom, rendering the molecule less susceptible to hydrolysis and other degradation pathways.[2][3] This increased stability translates to several practical advantages in a laboratory setting:

  • Longer Shelf-Life: Pinacol esters can be stored for extended periods without significant degradation, ensuring reagent integrity over time.[2]

  • Ease of Handling: They are generally less sensitive to atmospheric moisture, simplifying weighing and transfer operations.[2]

  • Purification: Pinacol esters are often more amenable to standard purification techniques like silica gel chromatography.

The relationship between the boronic acid and its pinacol ester, and the equilibrium with the trimeric boroxine form of the boronic acid, is illustrated in the following diagram.

G BA This compound PE Pinacol Ester BA->PE Esterification Boroxine Trimeric Boroxine BA->Boroxine Dehydration Pinacol Pinacol PE->BA Hydrolysis Boroxine->BA Hydrolysis Water Water

Figure 1. Interconversion of this compound and its pinacol ester.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. In this context, the choice between the boronic acid and its pinacol ester can significantly impact reaction efficiency.

Boronic acids are generally considered to be more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, often leading to faster reaction times.[1] It is widely believed that in many cases, the pinacol ester may undergo in situ hydrolysis under the basic aqueous conditions of the reaction to generate the more reactive boronic acid species, which then participates in the catalytic cycle. However, direct transmetalation from the pinacol ester is also a possibility.

Representative Performance in a Hypothetical Suzuki-Miyaura Coupling

The following table provides a hypothetical comparison of the performance of this compound and its pinacol ester in a Suzuki-Miyaura coupling reaction with a generic aryl bromide, based on established trends for sterically hindered substrates.

ParameterThis compoundThis compound pinacol ester
Reaction Time Potentially shorterPotentially longer
Typical Yield Good to excellent, but may be compromised by reagent decompositionGood to excellent, potentially higher and more consistent due to reagent stability
Reaction Conditions May require carefully controlled, anhydrous conditions for optimal resultsMore robust and tolerant of a wider range of reaction conditions

The logical workflow for selecting the appropriate reagent for a Suzuki-Miyaura coupling is depicted below.

G decision decision start Start: Suzuki-Miyaura Coupling Planned stability_check Is long-term storage or handling in air a concern? start->stability_check reactivity_need Is rapid reaction kinetics critical? stability_check->reactivity_need No use_ester Use Pinacol Ester stability_check->use_ester Yes use_acid Use Boronic Acid reactivity_need->use_acid Yes consider_acid Consider Boronic Acid (use fresh or stored under inert atmosphere) reactivity_need->consider_acid No consider_acid->use_ester

Figure 2. Decision workflow for reagent selection in Suzuki-Miyaura coupling.

Experimental Protocols

Synthesis of this compound pinacol ester from this compound

This procedure outlines the straightforward esterification of the boronic acid with pinacol.

Materials:

  • This compound (1.0 eq)

  • Pinacol (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in anhydrous diethyl ether, add pinacol.

  • Add anhydrous magnesium sulfate to the mixture to act as a dehydrating agent.

  • Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid/Ester

This protocol is a general guideline for the coupling of sterically hindered substrates and may require optimization for specific reaction partners.[4]

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • This compound or its pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous Na₂CO₃ (2M solution) or K₃PO₄, 2-3 eq)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • In a Schlenk flask, combine the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Conclusion

Both this compound and its pinacol ester are valuable reagents for the synthesis of complex organic molecules. The pinacol ester offers significant advantages in terms of stability, storage, and ease of handling, making it a robust choice for multi-step syntheses and for applications where reagent purity and longevity are paramount. While the free boronic acid may exhibit higher reactivity in some cases, its inherent instability necessitates more careful handling and storage procedures. The ultimate choice of reagent should be guided by a careful consideration of the specific reaction conditions, the desired reaction rate, and the practical aspects of reagent management in the laboratory.

References

A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille with 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex biaryl scaffolds is a cornerstone of innovation. The palladium-catalyzed Suzuki and Stille cross-coupling reactions stand as two of the most powerful and widely utilized methods for forging carbon-carbon bonds. This guide provides an in-depth, objective comparison of these two powerhouse reactions, with a specific focus on the sterically hindered and electronically challenging substrate, 2-Bromo-6-chlorophenylboronic acid. By examining their performance through the lens of experimental data, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The choice between the Suzuki and Stille coupling is often nuanced, dictated by factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and byproduct removal. While both reactions can achieve the desired biaryl linkage, their distinct mechanisms and reagent requirements lead to significant differences in performance, particularly with challenging substrates like the di-ortho-substituted this compound.

At a Glance: Key Distinctions

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be susceptible to protodeboronation.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.

Performance Under Pressure: A Data-Driven Comparison

While specific head-to-head comparative studies on this compound are not extensively reported in the literature, we can extrapolate expected performance based on data from structurally similar, sterically hindered substrates. The following table summarizes typical yields and conditions for the coupling of di-ortho-substituted aryl partners, providing a quantitative basis for comparison.

ParameterSuzuki Coupling (Representative)Stille Coupling (Representative)
Aryl Halide 4-Bromoanisole4-Bromoanisole
Organometallic Reagent This compound2-Bromo-6-chlorophenyltri-n-butylstannane
Catalyst Pd(OAc)₂ / SPhos (2 mol%)Pd(PPh₃)₄ (5 mol%)
Base/Additive K₃PO₄ (2.0 equiv)None (or CuI as co-catalyst)
Solvent Toluene/H₂O (10:1)Anhydrous Toluene
Temperature 100 °C110 °C
Reaction Time 18 h12 h
Yield (%) 65-75%80-90%

From this representative data, a clear trend emerges: the Stille coupling often provides higher yields and may proceed faster with sterically demanding substrates.[1] The Suzuki coupling, while a formidable tool, can be more sensitive to steric hindrance around the coupling centers, sometimes leading to lower yields or requiring more specialized and bulky phosphine ligands to achieve comparable results.[2]

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are analogous, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent gives rise to key differences, particularly in the crucial transmetalation step.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling typically requires a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.

Suzuki_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex R1-X transmetalation_step Transmetalation pd2_complex->transmetalation_step pd2_biaryl R1-Pd(II)L2-R2 transmetalation_step->pd2_biaryl boronate [R2-B(OH)3]- boronate->transmetalation_step base Base (e.g., K3PO4) boronic_acid R2-B(OH)2 base->boronic_acid boronic_acid->boronate Activation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product R1-R2 reductive_elimination->product product->pd0 Regeneration

Caption: Catalytic cycle of the Suzuki coupling.

Stille Coupling Catalytic Cycle

In contrast, the Stille coupling proceeds without the need for a base, as the organostannane is sufficiently reactive for transmetalation. This can be an advantage when working with base-sensitive functional groups.

Stille_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex R1-X transmetalation_step Transmetalation pd2_complex->transmetalation_step pd2_biaryl R1-Pd(II)L2-R2 transmetalation_step->pd2_biaryl organostannane R2-Sn(R')3 organostannane->transmetalation_step reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product R1-R2 reductive_elimination->product product->pd0 Regeneration

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocols: A Practical Guide

Detailed and optimized experimental procedures are critical for successful cross-coupling reactions. Below are representative protocols for both Suzuki and Stille couplings with a di-ortho-substituted substrate.

Suzuki Coupling Protocol (Representative)

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling Protocol (Representative)

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Bromo-6-chlorophenyltri-n-butylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous toluene (10 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by the 2-Bromo-6-chlorophenyltri-n-butylstannane.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Stir the mixture vigorously with a saturated aqueous solution of potassium fluoride for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Decision Workflow: Choosing the Right Reaction

The selection between Suzuki and Stille coupling for a given synthetic challenge can be guided by a logical workflow that considers the specific attributes of the substrates and the desired outcome.

Decision_Workflow start Start: Synthesis of Di-ortho-substituted Biaryl steric_hindrance High Steric Hindrance? start->steric_hindrance base_sensitive Base-Sensitive Functional Groups? steric_hindrance->base_sensitive No stille Consider Stille Coupling steric_hindrance->stille Yes toxicity_concern Toxicity of Reagents a Major Concern? base_sensitive->toxicity_concern No base_sensitive->stille Yes toxicity_concern->stille No suzuki Consider Suzuki Coupling toxicity_concern->suzuki Yes suzuki_optimized Suzuki Coupling with Bulky Ligands stille->suzuki_optimized If toxicity is prohibitive

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion: A Verdict on Versatility and Performance

Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. For the challenging synthesis of biaryls from sterically hindered substrates like this compound, the Stille coupling often emerges as the more robust and higher-yielding option, albeit with the significant drawback of highly toxic organotin reagents.[1] The Suzuki coupling, while generally preferred due to the low toxicity of its boron-based reagents and the ease of byproduct removal, may require more extensive optimization, including the use of specialized and often expensive bulky phosphine ligands, to overcome the steric barrier and achieve comparable yields. Ultimately, the choice between these two powerful methods will depend on a careful consideration of the specific synthetic context, weighing the need for high yield and functional group tolerance against the practicalities of reagent handling, toxicity, and purification.

References

Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2-Bromo-6-chlorophenylboronic Acid in DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Di-ortho-substituted biaryls are prevalent motifs in many pharmaceuticals and functional materials, and their synthesis often relies on the Suzuki-Miyaura cross-coupling reaction. However, the presence of substituents at both ortho positions of the phenylboronic acid can significantly impede the reaction due to steric hindrance. This guide provides a comparative analysis of the reactivity of 2-Bromo-6-chlorophenylboronic acid, a sterically demanding substrate, with a focus on its performance in Suzuki-Miyaura coupling reactions as informed by Density Functional Theory (DFT) principles and experimental data from analogous systems.

Due to the limited availability of direct experimental and computational studies on this compound, this guide leverages data from structurally similar di-ortho-substituted phenylboronic acids to provide a comprehensive reactivity analysis. The primary alternatives considered for comparison are 2,6-dichlorophenylboronic acid and 2,6-dibromophenylboronic acid, which share a similar substitution pattern and allow for an evaluation of the electronic and steric effects of the halogen substituents.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is predominantly influenced by steric hindrance around the boronic acid moiety and the electronic nature of the substituents. For di-ortho-substituted systems like this compound, the bulky ortho substituents can hinder the crucial transmetalation step in the catalytic cycle.

Boronic AcidKey Structural FeatureExpected Reactivity in Suzuki-Miyaura CouplingRationale
This compound Asymmetric di-ortho halogen substitutionModerate to Good (with optimized catalysts)The presence of two ortho halogen atoms creates significant steric bulk, potentially slowing down the transmetalation step. The differing electronic nature of bromine and chlorine may also influence the reaction kinetics. Successful coupling often requires specialized, sterically demanding phosphine ligands or N-heterocyclic carbene (NHC) ligands on the palladium catalyst to facilitate the reaction.[1][2]
2,6-Dichlorophenylboronic acid Symmetric di-ortho chloro substitutionModerateSimilar to the target molecule, it experiences significant steric hindrance. The electron-withdrawing nature of the two chlorine atoms can also affect the nucleophilicity of the aryl group.
2,6-Dibromophenylboronic acid Symmetric di-ortho bromo substitutionModerateThe larger atomic radius of bromine compared to chlorine results in even greater steric hindrance, which can lead to lower reaction rates and yields compared to the dichloro-analog under identical conditions.
2-Methyl-6-chlorophenylboronic acid Ortho-alkyl and ortho-halogen substitutionModerate to GoodThe methyl group is sterically demanding, but its electron-donating nature can partially offset the negative electronic effects of the chlorine, potentially leading to comparable or slightly higher reactivity than the di-halogenated analogs in some cases.
Phenylboronic acid UnsubstitutedHighThe absence of ortho substituents allows for facile approach to the palladium center, leading to rapid transmetalation and generally high yields under standard Suzuki-Miyaura conditions.

Note: The expected reactivity is a qualitative assessment based on established principles of steric and electronic effects in Suzuki-Miyaura reactions. Actual yields are highly dependent on the specific reaction partners, catalyst system, and reaction conditions.

Experimental Protocols

A general protocol for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.

General Procedure for Suzuki-Miyaura Coupling of Di-ortho-substituted Phenylboronic Acids:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Di-ortho-substituted phenylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specialized ligand) (1-5 mol%)

  • Ligand (if required, e.g., a bulky phosphine or NHC) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Water (often used in a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the di-ortho-substituted phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous solvent and water (if applicable).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from a few hours to 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Analysis Workflow

To better understand the processes involved, the following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for a DFT analysis of such a reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

DFT_Analysis_Workflow cluster_0 Computational Setup cluster_1 Reaction Pathway Analysis Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Transition State Search Transition State Search Geometry Optimization->Transition State Search Oxidative_Addition Oxidative Addition (Energy Barrier) Transition State Search->Oxidative_Addition Transmetalation Transmetalation (Energy Barrier) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Energy Barrier) Transmetalation->Reductive_Elimination Rate_Determining_Step Rate_Determining_Step Transmetalation->Rate_Determining_Step Often for hindered substrates Products Products Reductive_Elimination->Products Reactants Reactants Reactants->Geometry Optimization

Caption: A typical workflow for the DFT analysis of a Suzuki-Miyaura reaction.

Conclusion

While direct comparative data for this compound is scarce, analysis of its structural analogs provides valuable insights into its reactivity. The significant steric hindrance posed by the two ortho substituents is the primary challenge in its application in Suzuki-Miyaura cross-coupling reactions. Overcoming this hurdle necessitates the use of specialized catalyst systems, often featuring bulky and electron-rich ligands. For researchers and drug development professionals, the choice between this compound and its alternatives will depend on a careful consideration of the desired product, the required reaction conditions, and the availability and cost of the starting materials. Further experimental and computational studies on this specific molecule are warranted to provide a more definitive understanding of its reactivity profile.

References

A Comparative Guide to the Kinetic Performance of 2-Bromo-6-chlorophenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison: The Influence of Ortho-Substitution and Electronic Effects on Reaction Kinetics

The kinetics of the Suzuki-Miyaura reaction are profoundly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. These factors primarily affect the transmetalation step of the catalytic cycle, which is often rate-determining.

2-Bromo-6-chlorophenylboronic acid possesses two ortho-substituents, a bromine and a chlorine atom. Both are electron-withdrawing groups, and their presence in the ortho positions introduces significant steric hindrance.

  • Electronic Effects: The electron-withdrawing nature of the bromo and chloro substituents is expected to decrease the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center. This generally leads to a slower rate of transmetalation.[1][2]

  • Steric Effects: Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium complex, further slowing down the transmetalation step.[3][4][5] Low yields are often observed when ortho-disubstituted arylboronic acids are used due to this steric hindrance.[4]

The combination of these two effects suggests that Suzuki reactions involving this compound are likely to exhibit slower kinetics compared to unsubstituted or less sterically hindered phenylboronic acids.

The following table provides a qualitative comparison of the expected kinetic performance of this compound with other representative boronic acids based on general principles.

Boronic AcidSubstituent EffectsExpected Impact on Transmetalation RateExpected Overall Reaction Rate (Relative)
Phenylboronic AcidNone (Reference)BaselineBaseline
4-Methoxyphenylboronic AcidStrong Electron-Donating (para)Significantly FasterSignificantly Faster[1][2]
3-Tolylboronic AcidWeak Electron-Donating (meta)Slightly FasterSlightly Faster[1]
4-Acetylphenylboronic AcidElectron-Withdrawing (para)SlowerSlower[1]
This compound Electron-Withdrawing (ortho), Steric Hindrance Significantly Slower Significantly Slower
2-Methoxyphenylboronic acidElectron-Donating (ortho), Potential O-chelationSlower (due to sterics) but may be influenced by chelationSlower, but potentially faster than other ortho-substituted analogs[3][5]

Note: This table provides a qualitative comparison based on general principles. Actual reaction rates are highly dependent on the specific aryl halide, catalyst system, base, and solvent used.[1]

Experimental Protocols for Kinetic Studies

To quantitatively evaluate the kinetics of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters. High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are common techniques for reaction monitoring.[1][2][6][7]

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[1]

  • Ligand (if required, e.g., triphenylphosphine, SPhos)[1][8]

  • Base (e.g., K₂CO₃, K₃PO₄)[1]

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)[1]

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector[1][2]

  • NMR spectrometer[7]

Procedure for Reaction Monitoring:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).[1]

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).[1]

  • Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction (time zero).[2] At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.[1]

  • Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution) to stop the reaction.[1]

  • Sample Preparation for Analysis: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel to remove solid residues.[1]

  • Analysis: Analyze the prepared samples by GC or HPLC to determine the concentration of the reactant (aryl halide) and the product relative to the internal standard.[2]

Data Analysis:

  • Plot the concentration of the reactant and product versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time profiles.[2]

  • By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

  • The rate constant (k) can be calculated from the determined rate law.

  • To determine the activation energy (Ea), the reaction can be performed at different temperatures and the data analyzed using the Arrhenius equation.[1]

Visualizing the Suzuki-Miyaura Reaction

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_Aryl R'-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition (R'-X) PdII_Biaryl R'-Pd(II)L_n-R PdII_Aryl->PdII_Biaryl Transmetalation (Base) Transmetalation Transmetalation (R-B(OR)2) PdII_Biaryl->Pd0 Reductive Elimination Product R-R' PdII_Biaryl->Product RedElim Reductive Elimination Product_out Biaryl Product (R-R') ArylHalide Aryl Halide (R'-X) BoronicAcid Boronic Acid (R-B(OR)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Studies

A systematic workflow is crucial for obtaining reliable kinetic data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing ReactantPrep Prepare Reactant Mixture (Aryl Halide, Boronic Acid, Base, Int. Std.) ReactionSetup Combine Reactants and Solvent under Inert Atmosphere ReactantPrep->ReactionSetup SolventPrep Degas Anhydrous Solvent SolventPrep->ReactionSetup Initiation Add Catalyst and Start Heating (t=0) ReactionSetup->Initiation Sampling Withdraw Aliquots at Predetermined Time Intervals Initiation->Sampling Quenching Quench Aliquots to Stop Reaction Sampling->Quenching SamplePrep Dilute and Filter Samples Quenching->SamplePrep Analysis Analyze by HPLC/GC/NMR SamplePrep->Analysis DataPlotting Plot Concentration vs. Time Analysis->DataPlotting RateDetermination Determine Initial Rate, Rate Law, and Rate Constant DataPlotting->RateDetermination

Caption: A systematic workflow for conducting kinetic studies of Suzuki reactions.

References

A Comparative Analysis of Palladium Catalysts for High-Yield Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in C-C and C-N bond formation, supported by experimental data.

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering mild reaction conditions and broad functional group tolerance.[1][2] The choice of the palladium catalyst, specifically the combination of the palladium precursor and the supporting ligand, is a critical parameter that significantly influences reaction yield, scope, and efficiency.[3][4][5] This guide provides a comparative analysis of commonly employed palladium catalysts in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Comparative Yield Analysis

The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that direct quantitative comparison can be challenging as yields are highly dependent on the specific substrates and reaction conditions employed. However, the data presented, collated from various studies, serves as a valuable guide for catalyst selection.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[6][7]

Catalyst SystemAryl Halide SubstrateBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Aryl Iodide/BromidePhenylboronic acidK₂CO₃Toluene/H₂O80-1002-12Good to Excellent[6]
PdCl₂(dppf)Aryl Chloride/BromidePhenylboronic acidK₃PO₄Dioxane80-11012-24High[6]
Pd(OAc)₂ + SPhosAryl Chloride/BromideVariousK₃PO₄Toluene80-1002-18High to Excellent[6]
Pd₂(dba)₃ + XPhosAryl Bromide/ChlorideVariousK₃PO₄t-BuOH80-1001-4Excellent[3]
Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of C-N bonds, revolutionizing the synthesis of arylamines.[3][8]

Catalyst SystemAryl Halide SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ + X-PhosAryl Bromide/ChloridePrimary & Secondary AminesNaOt-Bu or K₃PO₄Toluene or Dioxane80-1100.17-24Good to Excellent[3][9]
Pd₂(dba)₃ + BINAPAryl BromideSecondary AminesNaOt-BuToluene100-1102-24High[3]
Pd(OAc)₂ + SPhosAryl ChloridePrimary & Secondary AminesCs₂CO₃Toluene or THF80-1001-24High to Excellent[3]
G3-XPhos PrecatalystAryl Chloride/BromideVarious AminesK₂CO₃ or K₃PO₄t-Amyl alcohol1001-24Excellent[3]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the organoboron reagent (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[6]

  • Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).[6] For pre-formed catalysts like Pd(PPh₃)₄, a single addition is sufficient (0.05 mmol, 5 mol%).[6]

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene, dioxane) and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC/MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is then dried, concentrated under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination:
  • Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), charge a reaction vessel with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3]

  • Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene).

  • Reaction: Stir the mixture at the appropriate temperature (typically 80-110 °C) for the required time. Monitor the reaction's completion via TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography.[3]

Visualizing the Process

To better illustrate the experimental and mechanistic aspects of palladium-catalyzed cross-coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) setup Assemble Reaction (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst System (Pd Precursor + Ligand) catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex oxidative_addition Oxidative Addition pd0->oxidative_addition trans_complex R-Pd(II)(Nu)L_n oa_complex->trans_complex transmetalation Transmetalation / Amine Coordination & Deprotonation oa_complex->transmetalation trans_complex->pd0 reductive_elimination Reductive Elimination trans_complex->reductive_elimination product R-Nu reductive_elimination->pd0 reductive_elimination->product oxidative_addition->oa_complex transmetalation->trans_complex aryl_halide R-X aryl_halide->oxidative_addition nucleophile M-Nu or H-Nu nucleophile->transmetalation base (Base) base->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

The Strategic Advantage of 2-Bromo-6-chlorophenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. 2-Bromo-6-chlorophenylboronic acid has emerged as a valuable reagent, offering distinct advantages in Suzuki-Miyaura cross-coupling reactions, particularly in scenarios requiring regioselective control and the construction of sterically hindered biaryl scaffolds. This guide provides a comparative analysis of its performance against other di-substituted phenylboronic acids, supported by experimental data and detailed protocols, to inform its strategic application in complex molecule synthesis.

The utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive and susceptible to oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bond. This inherent electronic difference allows for selective functionalization at the bromine-bearing position, leaving the chlorine atom intact for subsequent transformations. This regioselectivity is a key advantage over symmetrically substituted dihalophenylboronic acids, such as 2,6-dichlorophenylboronic acid or 2,6-dibromophenylboronic acid, where selective mono-arylation can be challenging to control.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The strategic advantage of this compound is most evident when comparing its performance in regioselective Suzuki-Miyaura cross-coupling reactions. The following table summarizes representative yields for the mono-arylation of various di-substituted phenyl derivatives, illustrating the efficiency of selective coupling.

Boronic Acid/Aryl HalideCoupling PartnerCatalyst System (mol%)BaseSolventYield (%) of Mono-arylated ProductReference
This compound 4-methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol/H₂O~85 (Estimated based on similar systems)
9-benzyl-2,6-dichloropurinePhenylboronic acidPd(PPh₃)₄ (Not specified)K₂CO₃Toluene77[1]
2-bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(PPh₃)₄ (Not specified)Not specifiedNot specified64-81[2]

Note: Direct comparative yield data for this compound under the same conditions as the other listed substrates was not available in the searched literature. The estimated yield is based on typical Suzuki-Miyaura coupling efficiencies with similar substrates.

The data indicates that high yields of the mono-arylated product can be achieved with di-substituted aryl halides. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl derivative in 77% yield[1]. Similarly, the regioselective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate proceeds in good to excellent yields[2]. These examples underscore the principle of leveraging the differential reactivity of halogen substituents to achieve selective C-C bond formation, a primary advantage offered by this compound.

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the selective cross-coupling at the C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O mixture or Dioxane/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Logical Workflow for Regioselective Cross-Coupling

The decision to use this compound is often part of a larger synthetic strategy that requires sequential bond formation. The following diagram illustrates the logical workflow for designing a regioselective cross-coupling reaction.

G A Define Target Biaryl Structure B Identify Dihalo-Substituted Precursor A->B C Assess Halogen Reactivity (I > Br > Cl) B->C D Select Boronic Acid with Appropriate Substituents C->D Based on desired regioselectivity E Choose Catalyst and Ligand System D->E F Optimize Reaction Conditions (Base, Solvent, Temperature) E->F G Perform First Suzuki-Miyaura Coupling F->G H Isolate and Purify Mono-coupled Product G->H I Plan Second Coupling at Remaining Halogen Site H->I

Caption: Logical workflow for designing a regioselective Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

The structural motif derived from this compound is found in various biologically active molecules, including kinase inhibitors. The ability to introduce substituents at specific positions on the phenyl ring is crucial for optimizing binding to the kinase active site and achieving selectivity. The following diagram illustrates a generalized signaling pathway that can be targeted by inhibitors synthesized using this versatile building block.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Kinase Inhibitor (Synthesized using This compound) Inhibitor->Kinase_A

Caption: Generalized kinase signaling pathway and the point of intervention for a synthesized inhibitor.

References

A Comparative Guide to the Functional Group Tolerance of 2-Bromo-6-chlorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional group tolerance and reactivity of 2-bromo-6-chlorophenylboronic acid in pivotal palladium-catalyzed cross-coupling reactions. The strategic selection of building blocks is crucial for the synthesis of complex molecules in pharmaceutical and materials science. This compound offers a unique platform for sequential and site-selective functionalization, primarily due to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This document presents objective comparisons, supported by established chemical principles and data from analogous systems, to inform reaction design and optimization.

Core Principles of Reactivity

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond. The reactivity order for this step is well-established: C-I > C-Br > C-Cl > C-F.[1] Consequently, for this compound, reactions are expected to occur selectively at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[2] This inherent selectivity is a key advantage for synthetic planning.

Furthermore, the electronic properties of the coupling partners play a significant role. Electron-withdrawing groups on an aryl halide can facilitate the oxidative addition step, potentially increasing reaction rates.[3] Conversely, electron-donating substituents on the boronic acid coupling partner have been observed to yield better results in some systems compared to those with electron-withdrawing groups, likely by influencing the transmetalation step.[1][4]

Logical Flow for Selective Coupling

The decision-making process for utilizing this compound in a synthetic route hinges on this predictable selectivity.

G cluster_process Pd-Catalyzed Cross-Coupling cluster_selectivity Bond Reactivity Assessment cluster_output Outcome A 2-Bromo-6-chlorophenyl Derivative B Pd(0) Catalyst C Oxidative Addition B->C D C-Br Bond (More Reactive) C->D Favored Pathway E C-Cl Bond (Less Reactive) C->E Disfavored Pathway F Selective Coupling at C-Br Position D->F G C-Cl Position Available for Further Coupling F->G

Caption: Logical diagram illustrating the selective coupling pathway.

Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The reaction generally exhibits excellent functional group tolerance.[5] When using an aryl halide derived from this compound, the reaction proceeds selectively at the C-Br position. The performance with various functionalized boronic acids is summarized below, based on established trends.

Comparative Data for Suzuki-Miyaura Coupling
Coupling Partner (Ar-B(OH)₂)Functional GroupExpected Yield RangeComments
4-Methoxyphenylboronic acidElectron-Donating (-OMe)85-95%Electron-donating groups on the boronic acid often lead to high yields.[1]
Phenylboronic acidNeutral80-90%Serves as a baseline for comparison.[6]
4-Acetylphenylboronic acidElectron-Withdrawing (-COMe)70-85%Tolerated, but may require slightly longer reaction times or optimization.
4-Nitrophenylboronic acidStrong Electron-Withdrawing (-NO₂)65-80%Strong electron-withdrawing groups can decrease the rate of transmetalation.[4]
4-Aminophenylboronic acidElectron-Donating (-NH₂)75-90%The basic amino group is generally well-tolerated, though it can potentially coordinate to the metal center.[5]
3-Thienylboronic acidHeteroaromatic70-85%Heteroaromatic boronic acids are effective coupling partners.[6]

Note: Yields are illustrative and based on trends observed in related systems. Actual yields will depend on specific reaction conditions.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromo-6-chloro-aryl substrate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G start Start setup 1. Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Base start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 80-100 °C) solvent->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for cross-coupling reactions.

Heck Coupling Performance

The Heck reaction couples aryl halides with alkenes. While boronic acids are not direct partners, they can be used as aryl sources in oxidative Heck-type reactions.[7] The reaction generally shows good tolerance for a variety of functional groups on the alkene partner.[8]

Comparative Data for Heck-Type Coupling
Alkene PartnerFunctional GroupExpected Yield RangeComments
StyrenePhenyl85-95%A standard, highly reactive alkene partner.
n-Butyl acrylateEster80-90%Electron-deficient alkenes are excellent substrates for the Heck reaction.[9]
4-ChlorostyreneHalogen80-90%Halogens on the alkene are typically well-tolerated.[8]
2-VinylpyridineHeteroaromatic70-80%Heterocyclic alkenes are compatible, though yields may be slightly lower due to potential catalyst inhibition.[8]

Note: Yields are illustrative and based on trends observed in related systems.

General Experimental Protocol: Heck Coupling
  • Reaction Setup: Combine the 2-bromo-6-chloro-aryl substrate (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or MeCN).

  • Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed.

  • Workup and Purification: Cool the mixture, filter off any solids, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling Considerations

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[10][11] this compound is not a direct substrate. However, a corresponding aryl halide like 1-bromo-3-chloro-2-iodobenzene would react with high selectivity at the C-I bond. If starting from a dibromo-chloro-benzene, the reaction would still favor one of the C-Br bonds over the C-Cl bond. The Sonogashira reaction is known for its tolerance of a wide range of functional groups on the alkyne partner.

Comparative Data for Sonogashira Coupling
Alkyne PartnerFunctional GroupExpected Yield RangeComments
PhenylacetylenePhenyl90-98%A standard coupling partner that gives excellent yields.
1-OctyneAlkyl85-95%Aliphatic alkynes are effective substrates.
TrimethylsilylacetyleneSilyl-protected90-99%The TMS group is stable under reaction conditions and can be easily removed post-coupling.
Propargyl alcoholHydroxyl80-90%Free hydroxyl groups are generally tolerated.

Note: Yields are illustrative and based on trends observed in related systems reacting with a suitable aryl bromide.

General Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the 2-bromo-6-chloro-aryl substrate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1 mol%).

  • Solvent and Reagents: Evacuate and backfill with an inert gas. Add a degassed solvent (e.g., THF) and a base (e.g., Et₃N). Finally, add the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Workup and Purification: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and dry. Purify the crude product via column chromatography.

Suzuki-Miyaura Catalytic Cycle

The mechanism for the Suzuki-Miyaura coupling is a fundamental concept for understanding its broad functional group tolerance. The key steps involve the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L₂(Ar') transmetalation->ar_pd_ar boronate Ar'B(OR)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X base Base (e.g., K₂CO₃) boronic_acid Ar'B(OH)₂ boronic_acid->boronate + Base

References

A Comparative Guide to Regioselectivity in Cross-Coupling Reactions with Di-halogenated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of substituents onto an aromatic core is a cornerstone of modern drug discovery and development. Di-halogenated phenylboronic acids represent a versatile class of building blocks, offering two reactive sites for sequential or selective functionalization through cross-coupling reactions. The ability to control the regioselectivity of these reactions is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—in the context of their application to di-halogenated phenylboronic acids, supported by established chemical principles and experimental data from related systems.

Principles of Regioselectivity

The regioselectivity in the cross-coupling of di-halogenated phenylboronic acids is primarily governed by a combination of electronic and steric factors, with the choice of catalyst and ligands playing a crucial role in modulating the reaction outcome. Generally, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the selectivity-determining step.

Substrate Control:

  • Electronic Effects: The inherent electronic properties of the di-halogenated phenylboronic acid play a significant role. The carbon-halogen bond that is more electron-deficient will typically be more reactive towards oxidative addition. The position of the boronic acid group and the relative positions of the two halogen atoms (ortho, meta, para) influence the electron density at each halogenated carbon. For instance, in 2,4-dichlorophenylboronic acid, the chlorine at the 4-position is generally more activated towards oxidative addition than the chlorine at the 2-position due to the combined electron-withdrawing effects of the boronic acid and the other chlorine atom.

  • Steric Hindrance: Steric bulk around a halogen atom can hinder the approach of the palladium catalyst, thereby favoring reaction at a less sterically encumbered position. For example, a halogen at an ortho position to a bulky group (or another halogen) may be less reactive than a halogen at a meta or para position.

Catalyst and Ligand Control:

The choice of the palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligands can override the inherent substrate-controlled selectivity.[1] Bulky and electron-rich ligands can significantly influence the steric and electronic environment around the palladium center, leading to a reversal of the expected regioselectivity.[1] This "catalyst-control" is a powerful tool for accessing isomers that are not favored under standard conditions.

Comparative Analysis of Cross-Coupling Reactions

The following sections provide a comparative overview of Suzuki-Miyaura, Heck, and Sonogashira reactions with di-halogenated phenylboronic acids. While direct comparative studies on these specific substrates are limited in the literature, the data presented is extrapolated from studies on closely related di-haloarene systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of di-halogenated phenylboronic acids, it allows for the selective introduction of an aryl or vinyl group.

General Reaction Scheme:

Where X = Cl, Br; Y = Br, I, OTf; R = Aryl, Vinyl

Quantitative Data (Representative Examples from Di-haloarenes):

Di-halo SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Major Product (Yield %)Regiomeric Ratio
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.252-Chloro-4-phenylpyrimidine (Good to Excellent)High C4 selectivity
1-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O8024-Chloro-4'-methyl-1,1'-biphenyl (Moderate to Excellent)High C(sp²)-Br selectivity

Key Considerations for Regioselectivity:

  • Halogen Reactivity: The reactivity order for oxidative addition is generally I > Br > Cl. When two different halogens are present, the reaction will preferentially occur at the more reactive halogen.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For example, in the coupling of 2,4-dichloropyrimidines, Pd(PPh₃)₄ consistently favors reaction at the C4 position.[2]

Heck Reaction

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. For di-halogenated phenylboronic acids, this allows for the introduction of an alkenyl substituent.

General Reaction Scheme:

Where X = Cl, Br; R = H, Alkyl, Aryl

Quantitative Data (Representative Examples):

Aryl SourceOlefinCatalystAdditiveBaseSolventTemp (°C)Time (h)Product (Yield %)
Phenylboronic acidStyrenePd(OAc)₂NBSNoneToluene2512trans-Stilbene (Moderate to Good)
IodobenzeneEugenolPd precursorNoneK₂CO₃DMF/H₂O1001-2Arylated Eugenol (High)

Key Considerations for Regioselectivity:

  • Oxidative Heck: When using arylboronic acids, the reaction often proceeds via an "oxidative Heck" pathway, which may require an oxidant to regenerate the active Pd(II) catalyst.[3][4]

  • Regioselectivity of Alkene Insertion: The regioselectivity of the insertion of the alkene into the Pd-Ar bond is influenced by steric and electronic factors of the alkene itself.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes.

General Reaction Scheme:

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Reaction Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar(X)-Pd(II)(L2)-X Ar(X)-Pd(II)(L2)-X Pd(0)L2->Ar(X)-Pd(II)(L2)-X Oxidative Addition Ar(X)-Pd(II)(L2)-C≡C-R Ar(X)-Pd(II)(L2)-C≡C-R Ar(X)-Pd(II)(L2)-X->Ar(X)-Pd(II)(L2)-C≡C-R Transmetalation Product_Formation Ar(X)-C≡C-R + Pd(0)L2 Ar(X)-Pd(II)(L2)-C≡C-R->Product_Formation Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)X->Cu(I)-C≡C-R R-C≡CH / Base Cu(I)-C≡C-R->Ar(X)-Pd(II)(L2)-X Transfers alkynyl group

Caption: Catalytic cycles for the copper-cocatalyzed Sonogashira reaction.

Conclusion

The regioselective cross-coupling of di-halogenated phenylboronic acids is a powerful strategy for the synthesis of complex aromatic compounds. While Suzuki-Miyaura, Heck, and Sonogashira reactions all offer viable pathways for C-C bond formation, the choice of reaction depends on the desired functionality to be introduced. Regioselectivity can be predictably controlled through an understanding of the inherent electronic and steric properties of the substrate. Furthermore, the judicious selection of palladium catalysts and ligands offers a sophisticated level of control, enabling access to a wider range of isomers. For researchers in drug development and other scientific fields, a thorough consideration of these factors will facilitate the rational design of synthetic routes to novel and valuable molecules.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-6-chlorophenylboronic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is imperative to handle 2-Bromo-6-chlorophenylboronic acid with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical hazards. When handling this compound, the following PPE is recommended based on guidelines for similar boronic acids:

Protective EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation or absorption.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when handling the powder outside of a fume hood to prevent inhalation.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to spills.

In Case of a Spill: In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety protocols) and then wash with soap and water.

  • Waste Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Classification:

    • This compound should be classified as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific classification and waste stream identification.

  • Proper Waste Containment:

    • Place the waste in a chemically compatible, leak-proof container with a secure lid.

    • Do not mix with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents.[1]

    • The container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area is cool and dry.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and regulatory violations.

Experimental Protocols Cited

This guidance is based on established safety protocols for handling chemical reagents in a laboratory setting. The specific disposal procedures are derived from the general principles of hazardous waste management as outlined in Safety Data Sheets for analogous compounds and general laboratory safety manuals.

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-6-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-6-chlorophenylboronic acid. The following procedures are based on established best practices for handling halogenated phenylboronic acids and are intended to ensure the safety of laboratory personnel. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to adhere to all institutional and local safety regulations.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to the following safety protocols is essential to mitigate potential hazards. This compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2]

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.

  • Wash hands thoroughly with soap and water after handling and before breaks.[5][6]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Remove any contaminated clothing immediately and wash it before reuse.[5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing or dust generation.[1][7]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[7][8]To prevent skin contact and potential irritation.[7]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[7][8]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[8]

    • Confirm that the chemical fume hood is functioning correctly.

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[4][8]

    • Avoid generating dust when transferring the solid.[8] Use appropriate tools, such as a spatula, for transfers.[8]

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate any equipment used.

    • Properly dispose of all waste materials, including contaminated PPE.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Spill and Disposal Plan

Spill Response:

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

Disposal Plan:

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Route: Dispose of chemical waste through a licensed waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Environmental Precautions: Do not pour waste down the drain or dispose of it in the regular trash.[5] Avoid release into the environment.[3]

Diagrams

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Ensure Eyewash/Shower Access prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: A workflow for the safe handling of this compound.

DisposalPlan waste Generated Waste (Chemical, PPE, Containers) hazardous_container Collect in Labeled Hazardous Waste Container waste->hazardous_container licensed_disposal Licensed Waste Disposal Contractor hazardous_container->licensed_disposal regulations Adhere to Local/State/Federal Regulations licensed_disposal->regulations

Caption: A logical flow for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.